molecular formula C9H6BrNO B099375 6-Bromoindole-3-carbaldehyde CAS No. 17826-04-9

6-Bromoindole-3-carbaldehyde

Cat. No.: B099375
CAS No.: 17826-04-9
M. Wt: 224.05 g/mol
InChI Key: WCCLQCBKBPTODV-UHFFFAOYSA-N
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Description

6-bromoindole-3-carboxaldehyde is a member of indoles.
6-Bromoindole-3-carboxaldehyde has been reported in Pseudomonas, Pseudosuberites hyalinus, and other organisms with data available.
from the marine sponge Smenospongia sp.;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLQCBKBPTODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383452
Record name 6-Bromoindole-3-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17826-04-9
Record name 6-Bromoindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoindole-3-carboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Bromoindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindole-3-carbaldehyde is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a bromo-substituted indole scaffold and a reactive aldehyde group, make it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and an exploration of its biological significance.

Core Chemical and Physical Properties

This compound is a solid, typically appearing as a pale yellow to brown crystalline powder.[1] The core physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
Molecular Formula C₉H₆BrNO[2][3][4]
Molecular Weight 224.05 g/mol [2][3][4]
Melting Point 202-206 °C[2][5]
Appearance Pale yellow to brown crystalline powder[1]
CAS Number 17826-04-9[2][3]
MDL Number MFCD00792689[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A spectrum is available for reference.[6]

  • ¹³C NMR: A spectrum is available for reference.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The most prominent peaks are expected for the N-H stretch of the indole ring, the C=O stretch of the aldehyde, and C-H and C=C stretching vibrations of the aromatic system. A reference IR spectrum is available for this compound.[7][8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The fragmentation pattern would likely involve the loss of the formyl group (CHO) and potentially the bromine atom, which is characteristic of halogenated aromatic compounds.[9][10][11]

Solubility

This compound exhibits limited solubility in water but is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Quantitative solubility data is not widely reported and is best determined empirically for specific applications.

Synthesis and Purification

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[12][13] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 6-bromoindole.

Vilsmeier-Haack Reaction: Experimental Protocol

This protocol provides a general guideline for the synthesis of indole-3-carboxaldehydes and can be adapted for 6-bromoindole.[14]

Materials:

  • 6-Bromoindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Formation: In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath. Slowly add phosphorus oxychloride dropwise while maintaining a low temperature (typically below 10°C). Stir the mixture for approximately 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 6-bromoindole in DMF and add this solution dropwise to the prepared Vilsmeier reagent, again keeping the reaction mixture cool.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, or gently heat to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the product precipitates.

  • Isolation and Purification: Collect the crude product by filtration and wash it thoroughly with water. The crude this compound can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1][15]

Vilsmeier_Haack_Workflow Workflow for Vilsmeier-Haack Synthesis cluster_reagent Vilsmeier Reagent Preparation cluster_synthesis Formylation and Work-up DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Bromoindole 6-Bromoindole Bromoindole->Reaction_Mixture Added to Crude_Product Crude Product Reaction_Mixture->Crude_Product Hydrolysis & Neutralization Purified_Product Purified this compound Crude_Product->Purified_Product Recrystallization

Figure 1. A simplified workflow diagram of the Vilsmeier-Haack synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the bromo-substituted indole ring.

  • Aldehyde Group Reactions: The aldehyde group is susceptible to nucleophilic attack, allowing for a variety of transformations. It can undergo reduction to form the corresponding alcohol (6-bromo-1H-indol-3-yl)methanol, oxidation to yield 6-bromoindole-3-carboxylic acid, and condensation reactions with amines and other nucleophiles to form imines and other derivatives.[16]

  • Indole Ring Reactivity: The bromine atom at the 6-position deactivates the benzene ring towards electrophilic substitution but can participate in cross-coupling reactions. The indole nitrogen can be alkylated or acylated under appropriate conditions.

Biological Activity and Signaling Pathways

Bromoindole derivatives are recognized for their diverse biological activities, and this compound serves as a key precursor for many of these bioactive molecules.

Antimicrobial Activity

Derivatives of 6-bromoindole have demonstrated notable antimicrobial properties. Their mechanism of action is often attributed to the disruption of bacterial cell membranes, leading to permeabilization and depolarization.[16][17][18] This disruption of the cell's physical integrity is a key factor in their bactericidal effects.

Anticancer Potential and Signaling Pathway Modulation

Indole compounds, in general, are known to interact with various signaling pathways implicated in cancer progression. While direct studies on this compound are limited, its derivatives and related bromoindoles have been shown to modulate key cellular signaling cascades.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[19]

  • NF-κB Signaling: The transcription factor NF-κB plays a critical role in inflammation and cancer. Some indole derivatives have been found to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[20]

  • Kinase Inhibition: Bromoindole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling. For instance, some have shown inhibitory activity against receptor tyrosine kinases like EGFR, which are often overexpressed in cancer.[11][21]

Signaling_Pathway Potential Signaling Pathways Modulated by Bromoindole Derivatives cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_rtk Receptor Tyrosine Kinase Signaling Bromoindole Bromoindole Derivatives PI3K PI3K Bromoindole->PI3K Inhibits IKK IKK Bromoindole->IKK Inhibits RTK e.g., EGFR Bromoindole->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Cell Proliferation, Survival, Inflammation mTOR->Cell_Effects NFkB NF-κB IKK->NFkB NFkB->Cell_Effects Downstream Downstream Signaling RTK->Downstream Downstream->Cell_Effects

Figure 2. An overview of key signaling pathways potentially targeted by bromoindole derivatives, leading to anticancer and anti-inflammatory effects.

Applications in Research and Drug Development

This compound is a valuable starting material in several areas of chemical and pharmaceutical research:

  • Medicinal Chemistry: It serves as a scaffold for the synthesis of novel compounds with potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory agents.[16]

  • Organic Synthesis: The reactivity of its functional groups allows for its use in the construction of complex heterocyclic systems.[16]

  • Materials Science: The indole core is a component of various organic materials, and bromo-substitution can be used to tune their electronic and photophysical properties.

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its well-defined chemical properties, coupled with its accessibility through established synthetic routes like the Vilsmeier-Haack reaction, make it an important tool for researchers. The demonstrated and potential biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore its importance as a lead compound in drug discovery and development. Further investigation into its specific interactions with biological targets and signaling pathways will undoubtedly continue to fuel innovation in these critical fields.

References

6-Bromoindole-3-carbaldehyde: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17826-04-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindole-3-carbaldehyde is a substituted indole that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. The addition of a bromine atom at the 6-position of the indole ring modifies its electronic properties and can enhance its interaction with biological targets, leading to a range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological applications, with a focus on its potential as a therapeutic agent.

Physicochemical Properties

This compound is a solid, typically appearing as a light yellow to brown crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 17826-04-9[2]
Molecular Formula C₉H₆BrNO[2]
Molecular Weight 224.05 g/mol [2]
Appearance Light yellow to brown crystalline powder[3]
Melting Point 202-206 °C
Purity ≥ 98%[3]
SMILES O=Cc1c[nH]c2ccc(Br)cc12
InChI 1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol is a representative procedure for the synthesis of indole-3-carboxaldehydes and can be adapted for 6-bromoindole as the starting material.

Materials:

  • 6-Bromoindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium carbonate solution

  • Water

Procedure:

  • In a flask, add anhydrous DMF (10 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF to prepare the Vilsmeier reagent. Stir the mixture for 30 minutes at 0-5 °C.

  • To a separate flask containing 6-bromoindole (10g, 53.7mmol) dissolved in anhydrous DMF (10ml), slowly add the prepared Vilsmeier reagent (20 ml) dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to 85 °C and maintain for 5 hours.

  • After the reaction is complete, cool the mixture and pour it into crushed ice.

  • Neutralize the solution by adding a saturated sodium carbonate solution until a large amount of yellow solid precipitates.

  • Filter the precipitate and dry it to obtain this compound.

Yield: A similar reaction using 5-bromo-2-methyl-aniline as a precursor yielded 93% of the final product.

Biological Activities and Applications

This compound serves as a versatile building block for the synthesis of more complex molecules and has demonstrated a range of biological activities.[1][3] Its derivatives have shown potential as antimicrobial, antifungal, anticonvulsant, and anti-inflammatory agents.[1]

Antimicrobial and Antifungal Activity

Derivatives of 6-bromoindole have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[1] The mechanism of action for some bromoindole derivatives has been attributed to the inhibition of bacterial cystathionine-γ-lyase (CGL), an enzyme involved in protecting microbial cells from oxidative stress through the production of hydrogen sulfide (H₂S).[4]

The following is a generalized protocol for determining the MIC of a compound against bacteria or fungi.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).

  • Add the standardized inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Potential in Cancer Research

The indole nucleus is a common feature in many anticancer agents. While direct studies on the anticancer mechanism of this compound are limited, related indole derivatives are known to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and apoptosis.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway for this compound has not been definitively elucidated, based on the activity of related indole derivatives, a potential mechanism of action could involve the inhibition of key enzymes in microbial metabolic pathways or the modulation of signaling cascades in cancer cells.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action Studies s1 6-Bromoindole s2 Vilsmeier-Haack Reaction s1->s2 s3 This compound s2->s3 b1 Antimicrobial/ Antifungal Assay (Broth Microdilution) s3->b1 b3 Cancer Cell Line Screening s3->b3 b2 MIC Determination b1->b2 m1 Enzyme Inhibition Assays (e.g., CGL) b2->m1 b4 IC50 Determination b3->b4 m2 Signaling Pathway Analysis (Western Blot) b4->m2

General experimental workflow for the synthesis and evaluation of this compound.

The diagram above illustrates a logical workflow from the synthesis of this compound to its biological evaluation and subsequent mechanism of action studies.

As previously mentioned, some 6-bromoindole derivatives act as inhibitors of bacterial cystathionine-γ-lyase (CGL), which is crucial for H₂S production and protecting bacteria from oxidative stress. This inhibition enhances the efficacy of antibiotics.

signaling_pathway cluster_bacterium Bacterial Cell cysteine Cysteine cgl Cystathionine-γ-lyase (CGL) cysteine->cgl h2s H₂S Production cgl->h2s stress_response Oxidative Stress Resistance h2s->stress_response antibiotic Antibiotic stress_response->antibiotic inhibits bacterial_death Bacterial Death antibiotic->bacterial_death compound 6-Bromoindole Derivative compound->cgl inhibits

Proposed mechanism of action for 6-bromoindole derivatives as antibiotic potentiators.

This diagram depicts the proposed mechanism where a 6-bromoindole derivative inhibits CGL, leading to reduced H₂S production and consequently decreased oxidative stress resistance in bacteria, thereby potentiating the effect of antibiotics.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of new therapeutic agents. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

An In-depth Technical Guide to 6-Bromoindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Bromoindole-3-carbaldehyde, a key heterocyclic compound with significant potential in organic synthesis and medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. A bromine atom is substituted at the 6-position of the benzene ring, and a formyl (aldehyde) group is attached to the 3-position of the pyrrole ring. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
IUPAC Name 6-bromo-1H-indole-3-carbaldehyde
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol [1]
CAS Number 17826-04-9
Appearance Solid, typically yellow in color
Melting Point 202-206 °C
SMILES String O=Cc1c[nH]c2ccc(Br)cc12
InChI Key WCCLQCBKBPTODV-UHFFFAOYSA-N

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring. An alternative, though often less efficient, method is the Duff reaction.

This protocol is adapted from established synthetic procedures for the formylation of 6-bromoindole. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole ring.

Materials:

  • 6-bromoindole

  • N,N-dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature between 0-5 °C. Stir the mixture for approximately 30 minutes at this temperature to form the Vilsmeier reagent, a chloroiminium salt.

  • Formylation Reaction: Dissolve 6-bromoindole in anhydrous DMF in a separate reaction vessel. Cool this solution in an ice bath.

  • Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent from step 1 to the 6-bromoindole solution. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Heating: Raise the temperature of the reaction mixture to 85-90 °C and heat for approximately 5-8 hours.

  • Work-up: After the reaction is complete, cool the mixture. Carefully pour the reaction mixture into ice.

  • Precipitation: Add saturated sodium carbonate solution to the mixture until it is basic. A large amount of a yellow solid product will precipitate.

  • Isolation: Collect the solid precipitate by filtration. Wash the solid with water and then dry it to obtain this compound. The product can be further purified by recrystallization if necessary.

The Duff reaction provides an alternative route for the formylation of electron-rich aromatic compounds. This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA). While it can be effective, yields may be lower compared to the Vilsmeier-Haack reaction for this specific substrate.

Visualized Experimental Workflow and Biological Pathway

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

G cluster_reagent Vilsmeier Reagent Preparation cluster_synthesis Formylation Reaction cluster_workup Work-up and Isolation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Bromoindole 6-Bromoindole Bromoindole->ReactionMix HeatedMix Heated Mixture (85-90°C) ReactionMix->HeatedMix Heat QuenchedMix Quenched Mixture HeatedMix->QuenchedMix Add Ice Precipitate Precipitate Formation QuenchedMix->Precipitate Add Na2CO3 (aq) FinalProduct This compound Precipitate->FinalProduct Filter & Dry

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

While the specific biological pathways for this compound are still under investigation, derivatives of bromoindoles have shown potential as inhibitors of key signaling pathways in cancer. The diagram below illustrates a plausible mechanism of action, where a bromoindole derivative inhibits the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation.

G cluster_downstream Downstream Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates Bromoindole Bromoindole Derivative Bromoindole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a bromoindole derivative.

References

The Multifaceted Biological Activities of 6-Bromoindole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 24, 2025

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities. The introduction of a bromine atom at the 6-position of the indole ring has been shown to significantly modulate the pharmacological properties of these compounds, leading to the discovery of potent agents with anticancer, antimicrobial, antiviral, and neuroprotective potential. This technical guide provides an in-depth overview of the biological activities of 6-bromoindole derivatives, intended for researchers, scientists, and drug development professionals. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways to facilitate further research and development in this promising area.

Introduction

6-Bromoindole is a naturally occurring compound found in various marine organisms and has served as a crucial building block for the synthesis of numerous biologically active molecules.[1][2] The presence and position of the bromine atom on the indole ring can enhance lipophilicity and modulate electronic properties, often leading to improved target binding and efficacy.[3] This guide explores the diverse therapeutic potential of 6-bromoindole derivatives, focusing on their mechanisms of action and structure-activity relationships.

Anticancer Activity

6-Bromoindole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[4]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of representative 6-bromoindole derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3g 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-7 (Breast)2.94 ± 0.56[4]
MDA-MB-231 (Breast)1.61 ± 0.004[4]
A549 (Lung)6.30 ± 0.30[4]
HeLa (Cervical)6.10 ± 0.31[4]
A375 (Melanoma)0.57 ± 0.01[4]
B16-F10 (Melanoma)1.69 ± 0.41[4]
Compound 1 2,2-bis(6-bromo-3-indolyl) ethylamineK562 (Leukemia)8 mg/L[5]
Indole-3-carbinol 6-bromo-indole-3-carbinolDU145 (Prostate)Not specified
Signaling Pathway: Tubulin Polymerization Inhibition

Several 6-bromoindole derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4]

G Mechanism of Tubulin Polymerization Inhibition cluster_cell Cancer Cell 6-Bromoindole_Derivative 6-Bromoindole Derivative Tubulin_Dimers α/β-Tubulin Dimers 6-Bromoindole_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule Microtubule (Polymerized) Tubulin_Dimers->Microtubule Polymerization (Inhibited) G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1. Inhibition of tubulin polymerization by 6-bromoindole derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)[6]

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 6-bromoindole derivative for 72 hours.[6] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 492 nm or 590 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Antimicrobial Activity

6-Bromoindole derivatives have shown potent activity against a range of pathogenic bacteria and fungi. Their mechanisms often involve the disruption of microbial cell membranes.[8][9]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various 6-bromoindole derivatives against different microbial strains.

Compound IDDerivative ClassMicrobial StrainMICReference
Polyamine 3 6-bromoindolglyoxylamido-spermineStaphylococcus intermedius3.125 µM[10]
Staphylococcus aureus6.25 µM[10]
Candida albicans17.2 µM[10]
Cryptococcus neoformans1.1 µM[10]
Compound 1 2,2-bis(6-bromo-3-indolyl) ethylamineEscherichia coli8 mg/L[5]
Staphylococcus aureus8 mg/L[5]
Klebsiella pneumoniae8 mg/L[5]
4-bromo-6-chloroindole Di-halogenated indoleStaphylococcus aureus ATCC 653830 µg/mL[11]
6-bromo-4-iodoindole Di-halogenated indoleStaphylococcus aureus ATCC 653820 µg/mL[11]
Mechanism of Action: Membrane Permeabilization

Certain 6-bromoindole derivatives, particularly polyamine conjugates, induce rapid permeabilization and depolarization of the bacterial cell membrane, leading to cell death.[8][9]

G Bacterial Membrane Permeabilization Workflow Start Bacterial Culture (e.g., E. coli) Treatment Treat with 6-Bromoindole Derivative Start->Treatment Staining Add Propidium Iodide (PI) Treatment->Staining Incubation Incubate in Dark (15-30 min) Staining->Incubation Measurement Measure Fluorescence (Ex: 535 nm, Em: 617 nm) Incubation->Measurement Analysis Increased Fluorescence Indicates Membrane Permeabilization Measurement->Analysis

Figure 2. Workflow for assessing bacterial membrane permeability.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 6-bromoindole derivative stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Dilutions: Serially dilute the 6-bromoindole derivative in MHB across the wells of a 96-well plate to achieve a range of concentrations.[13]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[12] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension.[14] Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Antiviral Activity

Derivatives of bromoindole have shown promise as antiviral agents, particularly against RNA viruses like SARS-CoV-2 and HIV, by targeting key viral enzymes or processes.[15][16]

Quantitative Antiviral Data

The following table presents the antiviral activity of select 6-bromoindole derivatives.

Compound IDDerivative ClassVirusAssayIC50 / EC50Reference
Compound III2 2-arylthiomethyl-6-bromoindoleSARS-CoV-2 MproEnzyme Inhibition1.6 µM[17]
Compound 1 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2Cell-based1.06 µg/mL[18]
5-Bromo-IAS derivative Indole-2-carboxamideHIV-1 (Wild Type)Cell-basedLow nM range[16]
Mechanism of Action: Inhibition of Viral Protease

Some 6-bromoindole derivatives function as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. By binding to the active site of the enzyme, these compounds block the processing of viral polyproteins, thereby halting the viral life cycle.[17]

G Inhibition of SARS-CoV-2 Main Protease Viral_Polyprotein Viral Polyprotein Mpro SARS-CoV-2 Main Protease (Mpro) Viral_Polyprotein->Mpro Substrate for Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Replication Viral Replication Functional_Proteins->Replication Bromoindole_Derivative 6-Bromoindole Derivative Bromoindole_Derivative->Mpro Inhibits

Figure 3. Mechanism of SARS-CoV-2 Mpro inhibition.

Neuroprotective Activity

Indole derivatives, including those with bromine substitutions, are being investigated for their neuroprotective effects, which are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[8][19]

Signaling Pathway: Nrf2-ARE Activation

Indole-3-carbinol and its derivatives can exert neuroprotective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This is a key cellular defense mechanism against oxidative stress. Activation of the PI3K/Akt pathway can lead to the phosphorylation and nuclear translocation of Nrf2, which then binds to the ARE and upregulates the expression of antioxidant genes.[8][19]

G Neuroprotective Nrf2-ARE Signaling Pathway cluster_cell Neuron Indole_Derivative Indole Derivative PI3K PI3K Indole_Derivative->PI3K Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates (disrupts complex) Nrf2 Nrf2 ARE ARE (in nucleus) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Nrf2_Keap_1 Nrf2_Keap_1 Nrf2_Keap_1->Nrf2 Releases

Figure 4. Nrf2-ARE pathway activation by indole derivatives.

Conclusion

6-Bromoindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and potentially neuroprotective agents highlights their therapeutic potential. The introduction of the bromine atom at the 6-position often enhances the pharmacological profile of the indole scaffold. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of their detailed mechanisms of action are crucial next steps in translating the therapeutic promise of these molecules into clinical applications. This guide provides a foundational resource for researchers to advance the development of novel drugs based on the 6-bromoindole core.

References

An In-depth Technical Guide to 6-Bromoindole-3-carbaldehyde: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoindole-3-carbaldehyde is a halogenated indole derivative that has garnered significant interest in the scientific community. Initially discovered as a natural product from marine bacteria, it is now primarily produced through chemical synthesis. Its strategic importance lies in its versatile chemical reactivity, serving as a key building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, detailed synthetic protocols, and known biological activities of this compound and its derivatives, with a focus on their interaction with key signaling pathways.

Discovery and History

This compound was first identified as a natural product isolated from a marine bacterium of the genus Acinetobacter. This bacterium was found to be associated with the ascidian Stomozoa murrayi. The discovery highlighted the role of marine microorganisms as a source of novel halogenated compounds.

While it has natural origins, the majority of this compound used in research and development is produced synthetically. The first chemical synthesis of this compound dates back to the late 20th century, emerging from efforts to expand the library of functionalized indole alkaloids for medicinal chemistry research. The development of efficient formylation techniques, such as the Vilsmeier-Haack and Duff reactions, has made this compound readily accessible for a wide range of applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below, providing a valuable reference for its identification and characterization.

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance Light yellow to brown crystalline powder
Melting Point 202-206 °C
CAS Number 17826-04-9
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.20 (1H, s), 9.91 (1H, s), 8.31 (1H, d, J=3 Hz), 8.00 (1H, d, J=9 Hz), 7.69 (1H, d, J=2 Hz), 7.34 (1H, dd, J=1.6, 8.2 Hz)[1]
Mass Spectrum (m/z) [M+H]⁺ calculated for C₉H₇BrNO: 223.97, found: 224.97

Experimental Protocols

Chemical Synthesis

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds, including indoles. A detailed protocol for the synthesis of this compound is provided below, based on a patented procedure.[1]

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a suitable reaction flask, add 10 mL of N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 20 mL of a pre-prepared Vilsmeier reagent (typically formed from phosphorus oxychloride and DMF) dropwise to the cooled DMF at 0 °C.

  • Reaction with Starting Material: To the freshly prepared Vilsmeier reagent, add a solution of 5-bromo-2-methylaniline (10g, 53.7mmol) in 10 mL of DMF.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Reaction Progression: Gradually raise the temperature to 85 °C and heat the reaction for 5 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and add a saturated sodium carbonate solution until the solution is basic.

  • A large amount of yellow solid will precipitate.

  • Filter the solid and dry it to obtain this compound.

Yield: 12 g (93%)[1]

Logical Workflow for Vilsmeier-Haack Synthesis:

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Aldehyde Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Reaction Starting_Material 5-Bromo-2-methylaniline Starting_Material->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of this compound.

General Experimental Protocol (Adapted for 6-Bromoindole):

  • Reaction Setup: In a reaction flask, dissolve 6-bromoindole in a suitable acidic solvent such as trifluoroacetic acid or a mixture of glycerol and boric acid.

  • Add hexamethylenetetramine (HMTA) to the solution.

  • Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 80 to 150 °C, and stir for several hours.

  • Work-up: After cooling, the reaction mixture is typically hydrolyzed with an aqueous acid solution (e.g., sulfuric acid).

  • Isolation: The product, this compound, can then be isolated through extraction with an organic solvent, followed by purification techniques such as column chromatography or recrystallization.

Logical Workflow for the Duff Reaction:

Duff_Reaction cluster_reagents Reactants cluster_synthesis Reaction Sequence Bromoindole 6-Bromoindole Iminium_Ion Iminium Ion Formation Bromoindole->Iminium_Ion HMTA Hexamethylenetetramine (HMTA) HMTA->Iminium_Ion Acid Acid Catalyst Acid->Iminium_Ion Electrophilic_Attack Electrophilic Aromatic Substitution Iminium_Ion->Electrophilic_Attack Intermediate Benzylamine Intermediate Electrophilic_Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow of the Duff reaction for formylation.

Isolation from Natural Sources

This compound has been successfully isolated from the marine bacterium Acinetobacter sp. The following protocol is based on the reported extraction and purification methods.

Experimental Protocol:

  • Bacterial Culture: Cultivate the Acinetobacter sp. strain in a suitable nutrient-rich broth medium.

  • Extraction: After an appropriate incubation period, harvest the bacterial cells and the culture supernatant. The extraction of the target compound is typically performed on the cell pellet and/or the culture broth using organic solvents such as ethyl acetate or methanol.

  • Solvent Partitioning: Concentrate the crude extract and partition it between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification: Subject the fraction containing the desired compound to one or more chromatographic techniques for purification. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate the components.

    • High-Performance Liquid Chromatography (HPLC): Employing a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/water mixture) for final purification.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.

Workflow for Natural Product Isolation:

Isolation_Workflow Culture Bacterial Culture (Acinetobacter sp.) Extraction Extraction with Organic Solvents Culture->Extraction Partition Solvent Partitioning Extraction->Partition Column_Chrom Column Chromatography Partition->Column_Chrom HPLC HPLC Purification Column_Chrom->HPLC Product Pure this compound HPLC->Product

Caption: Isolation workflow from Acinetobacter sp.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on its non-brominated analog, indole-3-carboxaldehyde, and other related indole derivatives provides valuable insights into its potential biological activities and mechanisms of action.

Potential Anti-inflammatory Activity via NF-κB and TLR Signaling Inhibition

Studies on indole-3-carboxaldehyde have demonstrated its ability to modulate inflammatory responses. It has been shown to inhibit the Toll-like receptor 7 (TLR7) signaling pathway, which is involved in the recognition of viral single-stranded RNA and the subsequent activation of pro-inflammatory cascades. Furthermore, indole-3-carboxaldehyde has been found to inhibit the TLR4/NF-κB/p38 signaling pathway, a central regulator of inflammation. Given the structural similarity, it is plausible that this compound and its derivatives could exert similar anti-inflammatory effects by targeting these key signaling pathways.

Potential TLR7/NF-κB Signaling Inhibition by this compound Derivatives:

TLR7_NFkB_Inhibition cluster_pathway TLR7 Signaling Pathway cluster_inhibition Potential Inhibition TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Bromoindole This compound Derivatives Bromoindole->TLR7 Inhibition Bromoindole->IKK_complex Inhibition

Caption: Potential inhibition of the TLR7/NF-κB pathway.

Potential as Tubulin Polymerization Inhibitors

A class of structurally related compounds, 6-aryl-3-aroyl-indoles, has been identified as potent inhibitors of tubulin polymerization. Tubulin is a key component of microtubules, which are essential for cell division, motility, and intracellular transport. Inhibition of tubulin polymerization disrupts these processes and can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drug development. The indole scaffold of this compound makes it a promising starting point for the design and synthesis of novel tubulin polymerization inhibitors.

Mechanism of Tubulin Polymerization Inhibition:

Tubulin_Inhibition cluster_process Microtubule Dynamics cluster_drug_action Inhibitor Action Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Bromoindole_Derivative 6-Bromoindole-based Inhibitor Bromoindole_Derivative->Polymerization Inhibition

References

A Technical Guide to the Natural Sources of Brominated Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of brominated indole alkaloids, a class of marine natural products with significant therapeutic potential. The document details the primary organisms from which these compounds are isolated, quantitative data on their yields, and in-depth experimental protocols for their extraction and purification.

Primary Natural Sources of Brominated Indole Alkaloids

Brominated indole alkaloids are predominantly found in marine invertebrates, where they are thought to play a role in chemical defense. The most prolific producers of these compounds belong to the phyla Bryozoa, Tunicata (Ascidiacea), and Porifera (sponges).

Marine Bryozoans: The marine bryozoan Flustra foliacea is a well-documented source of a diverse array of brominated indole alkaloids, most notably the flustramines. These compounds often feature a prenyl group and exhibit a range of biological activities.

Marine Tunicates (Ascidians): Tunicates, particularly those of the genus Pseudodistoma, are known to produce brominated indole alkaloids. For example, Pseudodistoma arborescens is the source of arborescidines, which are complex alkaloids with cytotoxic properties. The tunicate Pyura sacciformis has been identified as a source of 6-bromoindole-3-carbaldehyde.

Marine Sponges: Sponges are a rich and diverse source of marine natural products, including a variety of brominated indole alkaloids. Genera such as Hyrtios, P G barretti, and Callyspongia are known to produce these compounds. For instance, the sponge Hyrtios sp. yields 5,6-dibromo-L-hypaphorine, while P G barretti is a source of barettin and other 6-bromoindole derivatives. The Red Sea sponge Callyspongia siphonella has been shown to produce brominated oxindole alkaloids with antibacterial activity.

Quantitative Data on Brominated Indole Alkaloids

The yield of brominated indole alkaloids from their natural sources can vary significantly depending on the organism, its geographical location, and the extraction method employed. The following tables summarize the available quantitative data.

Alkaloid ClassSpecific AlkaloidSource OrganismYield (% of Dry Weight)Reference
FlustraminesDeformylflustrabromineFlustra foliacea0.072%Lysek et al., 2002
Alkaloid ClassSpecific AlkaloidSource OrganismYield (% of Wet Weight)Reference
ArborescidinesArborescidine APseudodistoma arborescens0.0033%Fu et al., 1993
Arborescidine BPseudodistoma arborescens0.0025%Fu et al., 1993
Arborescidine CPseudodistoma arborescens0.0011%Fu et al., 1993
Arborescidine DPseudodistoma arborescens0.0014%Fu et al., 1993
AlkaloidSource OrganismAmount of Starting MaterialYield of Pure CompoundReference
5,6-dibromo-L-hypaphorineHyrtios sp.16 g (lyophilized)Not specifiedRateb et al., 2011
5'-[(6-Bromo-1H-indol-3-yl)methyl]-3'-methylimidazolidine-2',4'-dioneHyrtios erectusNot specified3.3 mgEl-Naggar et al., 2018
Arborescidines A-DPseudodistoma arborescens300 g (wet weight)A: 10 mg, B: 7.5 mg, C: 3.3 mg, D: 4.2 mgFu et al., 1993

Experimental Protocols

The following are detailed methodologies for the extraction, purification, and structure elucidation of brominated indole alkaloids from their natural sources.

General Extraction and Purification Workflow

The isolation of brominated indole alkaloids typically involves a multi-step process that begins with the extraction of the biological material, followed by chromatographic separation and purification.

General Workflow for Isolation of Brominated Indole Alkaloids cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_partitioning Fractionation cluster_chromatography Purification cluster_analysis Structure Elucidation Collection Collection of Marine Organism Preparation Lyophilization and Grinding Collection->Preparation Extraction Solvent Extraction (e.g., MeOH or CH2Cl2/MeOH) Preparation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Column_Chromatography Crude_Extract->Partitioning HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Pure_Compound Pure Brominated Indole Alkaloid HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy

Caption: General workflow for the isolation and characterization of brominated indole alkaloids.

Detailed Protocol for the Isolation of Arborescidines from Pseudodistoma arborescens

This protocol is based on the methodology described by Fu et al. (1993).

  • Extraction:

    • 300 g of the wet tunicate Pseudodistoma arborescens was extracted exhaustively with methanol (MeOH).

    • The combined MeOH extracts were concentrated under reduced pressure.

    • The resulting aqueous suspension was then extracted with dichloromethane (CH₂Cl₂).

  • Solvent Partitioning:

    • The CH₂Cl₂ extract was evaporated to dryness to yield a crude extract.

  • Chromatography:

    • The crude extract was subjected to silica gel flash chromatography using a solvent gradient of increasing polarity from hexane to ethyl acetate (EtOAc) and then to MeOH.

    • Fractions containing the alkaloids of interest (identified by thin-layer chromatography) were combined.

    • Further purification was achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable solvent system (e.g., a gradient of acetonitrile in water).

  • Structure Elucidation:

    • The structures of the purified arborescidines were determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Detailed Protocol for the Isolation of Flustramines from Flustra foliacea

This protocol is a generalized procedure based on methodologies for isolating alkaloids from Flustra foliacea.

  • Extraction:

    • A sample of Flustra foliacea is freeze-dried and then ground to a fine powder.

    • The powdered material is extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1).

  • Solvent Partitioning:

    • The crude extract is partitioned between n-butanol and water. The organic phase, containing the alkaloids, is collected.

  • Chromatography:

    • The butanol extract is subjected to column chromatography on silica gel.

    • Further separation is performed using Sephadex LH-20 column chromatography.

    • Final purification is achieved by reversed-phase HPLC.

  • Structure Elucidation:

    • The structures of the isolated flustramines are confirmed by NMR spectroscopy and mass spectrometry.

Biosynthetic Pathway of Brominated Indole Alkaloids

The biosynthesis of brominated indole alkaloids originates from the amino acid tryptophan. The key step is the enzymatic bromination of the indole ring by a flavin-dependent halogenase.

Biosynthesis of Brominated Indole Alkaloids Tryptophan Tryptophan Indole Indole Ring Tryptophan->Indole Biosynthetic steps Brominated_Indole Brominated Indole Precursor Indole->Brominated_Indole Bromination Halogenase Flavin-dependent Halogenase Halogenase->Brominated_Indole Final_Alkaloid Brominated Indole Alkaloid Brominated_Indole->Final_Alkaloid Further modifications Post_Modification Post-modification Enzymes (e.g., Prenyltransferases, Oxidases) Post_Modification->Final_Alkaloid

Caption: Simplified biosynthetic pathway of brominated indole alkaloids from tryptophan.

Spectroscopic Profile of 6-Bromoindole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-bromoindole-3-carbaldehyde, a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₆BrNO, with a molecular weight of 224.05 g/mol . The compound typically appears as a solid with a melting point in the range of 202-206 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~10.26SingletH-C=O
~8.20DoubletAromatic H
~7.76DoubletAromatic H
~7.49Doublet of doubletsAromatic H
~10.49Broad singletN-H

Note: The specific chemical shifts and coupling constants for the aromatic protons can vary slightly depending on the solvent and concentration.

¹³C NMR Data

Based on analogous structures, the following are the expected chemical shift ranges for the carbon atoms in this compound.

Chemical Shift (δ) ppmAssignment
~187.4C=O (Aldehyde)
~143.5Aromatic C
~141.2Aromatic C
~127.3Aromatic C
~123.8Aromatic C
~120.7Aromatic C
~120.3Aromatic C
~111.1Aromatic C
Quaternary C-Br(Not explicitly found)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.

Wavenumber (cm⁻¹)Functional Group
~3213N-H stretch
~2924C-H stretch (aromatic)
~1663C=O stretch (aldehyde)
~1455C=C stretch (aromatic)
~798C-H bend (aromatic)
~683C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, a common ionization technique is Electrospray Ionization (ESI).

m/zAssignment
~224.97[M+H]⁺ (Molecular ion peak)

Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely involve the loss of the formyl group (CHO) and potentially the bromine atom, leading to characteristic fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Referencing: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an ESI source. Acquire the mass spectrum in positive ion mode.

  • Fragmentation Analysis: To study fragmentation, perform MS/MS analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Peak Assignment NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

6-Bromoindole-3-carbaldehyde: A Technical Guide to its Cellular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoindole-3-carbaldehyde is a halogenated indole derivative that has garnered interest in medicinal chemistry and drug development due to its diverse biological activities. As a versatile synthetic intermediate, it serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications in oncology, neurology, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the known cellular mechanisms of action of this compound, with a focus on its role as a quorum sensing inhibitor, its potential as an enzyme inhibitor, and its hypothesized effects on inflammatory signaling pathways. This document consolidates available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams.

Core Biological Activities and Mechanisms of Action

The primary reported mechanism of action for this compound is the inhibition of bacterial quorum sensing.[3][4] Additionally, studies on closely related compounds suggest potential roles in enzyme inhibition and modulation of inflammatory responses.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising strategy for the development of novel antimicrobial agents. This compound has been identified as an effective inhibitor of quorum sensing in the Gram-negative bacterium Chromobacterium violaceum.[3][4] The bromination of indole-3-carboxaldehyde has been shown to significantly increase its potency as a quorum sensing inhibitor.[3]

Enzyme Inhibition

While direct enzymatic inhibition data for this compound is limited, its structural similarity to other bioactive indole derivatives suggests it may act on various enzymatic targets.

  • Succinate Dehydrogenase (SDH): The parent compound, 6-bromoindole, is a potent inhibitor of mycelial growth in fungi by targeting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[2] It is plausible that this compound may retain some of this inhibitory activity.

  • Cytochrome P450 2A6 (CYP2A6): Indole-3-carbaldehyde derivatives have been investigated as inhibitors of CYP2A6, an enzyme involved in the metabolism of nicotine.[4] This suggests that this compound could be a lead compound for the development of smoking cessation therapies.

  • Cystathionine γ-Lyase (CSE): Derivatives of 6-bromoindole have been synthesized and evaluated as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in hydrogen sulfide (H₂S) biosynthesis.[5]

Potential Anti-inflammatory Mechanisms (Hypothesized)

Direct evidence for the anti-inflammatory mechanism of this compound is not yet available in the scientific literature. However, based on the well-documented activities of its non-brominated parent compound, indole-3-carboxaldehyde (I3A), we can hypothesize potential mechanisms of action. I3A is known to modulate inflammatory responses through several key signaling pathways.

  • Aryl Hydrocarbon Receptor (AhR) Activation: I3A is a known agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[6][7] Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-22.[6] It is plausible that this compound may also act as an AhR agonist.

  • Inhibition of NF-κB and MAPK Signaling: I3A has been shown to inhibit the TLR4/NF-κB/p38 signaling pathway, a central axis in the inflammatory response.[8] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8] The bromination of the indole ring could potentially modulate this activity.

  • NLRP3 Inflammasome Inhibition: I3A can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines.[7][9] This effect is linked to the reduction of reactive oxygen species (ROS) production.[9]

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound and its parent compound, 6-bromoindole.

CompoundBiological ActivityTarget/OrganismMetricValueReference
This compound Quorum Sensing InhibitionChromobacterium violaceumIC₅₀19 µM[3]
6-Bromoindole Antifungal (Mycelial Growth Inhibition)Botrytis cinereaEC₅₀11.62 µg/mL[2]
6-Bromoindole Antifungal (Mycelial Growth Inhibition)Monilinia fructicolaEC₅₀18.84 µg/mL[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Quorum Sensing Inhibition Assay (using Chromobacterium violaceum)

This protocol is adapted from studies on the inhibition of violacein production in C. violaceum.[3][4]

Objective: To quantify the inhibitory effect of this compound on quorum sensing.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Plate reader for violacein quantification

Procedure:

  • Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in LB broth to achieve the desired final concentrations. Ensure the final DMSO concentration does not affect bacterial growth.

  • Assay Setup: In a 96-well plate, add the diluted compound to the wells. Add an overnight culture of C. violaceum diluted in fresh LB broth to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate at 30°C for 24-48 hours, or until the purple pigment (violacein) is clearly visible in the control wells.

  • Quantification:

    • Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

    • To quantify violacein, add DMSO to each well to extract the pigment, centrifuge the plate to pellet the cells, and measure the absorbance of the supernatant at a wavelength of 585 nm.

  • Data Analysis: Normalize the violacein production to bacterial growth (OD₅₈₅/OD₆₀₀). Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

CYP2A6 Inhibition Assay (Fluorescence-based)

This protocol is a general method for assessing CYP450 inhibition.[1]

Objective: To determine the inhibitory potential of this compound on CYP2A6 activity.

Materials:

  • Recombinant human CYP2A6 enzyme (e.g., in microsomes)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Coumarin (CYP2A6 substrate)

  • This compound

  • Tranylcypromine (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound dilutions, positive control, and a solvent control.

  • Enzyme Mix: Prepare a master mix containing the CYP2A6 enzyme and the NADPH regenerating system in the assay buffer.

  • Pre-incubation: Add the master mix to each well and pre-incubate for approximately 10 minutes at 37°C.

  • Reaction Initiation: Add the substrate (coumarin) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Detection: Measure the fluorescence of the product, 7-hydroxycoumarin, using a fluorescence plate reader (e.g., excitation at 390 nm, emission at 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Quorum_Sensing_Inhibition_Mechanism cluster_bacterium Bacterium 6-BIC 6-Bromoindole- 3-carbaldehyde QS_Receptor Quorum Sensing Receptor Virulence_Genes Virulence Gene Expression Virulence_Factors Virulence Factors (e.g., Violacein)

Antifungal_Mechanism 6-Bromoindole 6-Bromoindole SDH SDH 6-Bromoindole->SDH Inhibits ETC ETC SDH->ETC ATP_Production ATP_Production SDH->ATP_Production Inhibition disrupts ETC->ATP_Production Drives Mycelial_Growth Mycelial_Growth ATP_Production->Mycelial_Growth Required for

Experimental_Workflow_QSI Start Start: Prepare C. violaceum culture and 6-BIC dilutions Incubate Incubate plate at 30°C Start->Incubate Measure Measure OD600 (Growth) and OD585 (Violacein) Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Hypothesized_Anti_Inflammatory_Pathway 6-BIC This compound AhR Aryl Hydrocarbon Receptor (AhR) 6-BIC->AhR Activates (?) TLR4 TLR4 6-BIC->TLR4 Inhibits (?) NFkB_MAPK NF-κB / MAPK Signaling TLR4->NFkB_MAPK Activates NLRP3 NLRP3 Inflammasome NFkB_MAPK->NLRP3 Primes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_MAPK->Cytokines Induces Inflammation Inflammation NLRP3->Inflammation Promotes Cytokines->Inflammation Promotes

Conclusion and Future Directions

This compound is a promising scaffold in drug discovery with established activity as a quorum sensing inhibitor. While its precise molecular mechanisms in mammalian cells are not fully elucidated, the activities of its parent compound, indole-3-carboxaldehyde, and other bromoindole derivatives suggest several avenues for future research.

Key areas for further investigation include:

  • Direct assessment of anti-inflammatory activity: Validating the hypothesized inhibition of NF-κB, MAPK, and NLRP3 inflammasome signaling pathways in relevant cell-based assays.

  • Aryl Hydrocarbon Receptor agonism: Determining if this compound acts as an agonist for AhR and characterizing the downstream effects.

  • Enzyme inhibition profiling: Screening this compound against a panel of relevant enzymes, including SDH, CYP450 isoforms, and bacterial targets, to identify direct molecular targets.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of bacterial infection, inflammation, and other relevant diseases.

A deeper understanding of the cellular and molecular mechanisms of this compound will be crucial for its development as a potential therapeutic agent. The information and protocols provided in this guide serve as a foundation for researchers to further explore the multifaceted biological activities of this intriguing indole derivative.

References

Potential Therapeutic Targets of 6-Bromoindole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoindole-3-carbaldehyde, a halogenated derivative of the naturally occurring indole-3-carbaldehyde, is a synthetic compound with emerging therapeutic potential. This technical guide provides a comprehensive overview of its known biological activities and prospective therapeutic targets, with a focus on its role as a potential modulator of the aryl hydrocarbon receptor (AhR) signaling pathway, its anti-inflammatory, and antimicrobial properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate further research and drug development efforts.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds widely distributed in nature and exhibiting a broad spectrum of biological activities. This compound, a synthetic analogue, has garnered interest as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its structural similarity to indole-3-carbaldehyde (I3A), a known endogenous agonist of the aryl hydrocarbon receptor (AhR), suggests that this compound may also interact with this critical signaling pathway, which is implicated in immunity, inflammation, and cancer.[3] Furthermore, studies on various derivatives of 6-bromoindole have revealed potential anti-inflammatory and antimicrobial activities, indicating a broader therapeutic window for this chemical scaffold.[1] This guide aims to consolidate the current understanding of this compound's therapeutic potential to inform future preclinical and clinical investigations.

Potential Therapeutic Targets

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The most promising therapeutic target for this compound is the aryl hydrocarbon receptor (AhR). AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Its activation by endogenous and exogenous ligands, including various indole derivatives, initiates a signaling cascade that modulates the expression of a wide array of genes.

The unbrominated parent compound, indole-3-carbaldehyde, is a known AhR agonist. Upon binding to AhR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1), leading to their transcription. This pathway is integral to intestinal immune homeostasis and the modulation of inflammatory responses. Given this precedent, it is highly probable that this compound also functions as an AhR modulator.

AhR_Signaling_Pathway Activated_AhR Activated_AhR AhR_ARNT AhR_ARNT Activated_AhR->AhR_ARNT Nuclear Translocation & Dimerization

Anti-Inflammatory Effects

Derivatives of 6-bromoindole have demonstrated anti-inflammatory properties. While direct evidence for the parent aldehyde is limited, the potential modulation of the AhR pathway is intrinsically linked to anti-inflammatory outcomes. Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-22 and can suppress pro-inflammatory signaling pathways. Further investigation into the direct anti-inflammatory effects of this compound is warranted.

Antimicrobial and Antifouling Activity

This compound has been shown to possess antimicrobial and antifouling properties.[1][4] This suggests its potential as a lead compound for the development of new antibiotics or agents to combat biofouling. The mechanism of its antimicrobial action is not yet fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data

The available quantitative data for the biological activity of this compound is currently limited. The following table summarizes the known values. It is important to note that further research is required to determine the potency of this compound against more direct therapeutic targets.

Biological ActivityAssay SystemResult (Value)Reference
Antifouling ActivityInhibition of cyprid larvae settlement of Balanus amphitriteEC50: 5 µg/mL[1][4]
CytotoxicitySea urchin embryo cell cycleIC50: 0.3 to >100 mM (range for various bromoindole carbaldehydes)[5]
CytotoxicityPancreatic (MIA PaCa-2), Lung (NSCLC-N6 L16), Prostate (DU145) cancer cell linesMildly cytotoxic (specific IC50 not provided)

Experimental Protocols

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the ability of a compound to activate the AhR signaling pathway.

Objective: To quantify the activation of the AhR pathway by this compound.

Materials:

  • Hepa1-6 cells (murine hepatoma cell line) stably transfected with an AhR-responsive luciferase reporter plasmid (pGudLuc1.1).

  • Dulbecco's Modified Eagle's Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • This compound.

  • TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control.

  • DMSO (Dimethyl sulfoxide) as a vehicle control.

  • Luciferase Assay Reagent.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Culture and Seeding:

    • Culture Hepa1-6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and TCDD in DMEM. The final DMSO concentration should not exceed 0.1%.

    • Replace the culture medium with the prepared compound dilutions. Include wells with vehicle control (DMSO) and positive control (TCDD).

    • Incubate the plate for 24 hours at 37°C.

  • Luciferase Assay:

    • After incubation, remove the medium and wash the cells with PBS.

    • Add Luciferase Assay Reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration in each well.

    • Express the results as fold induction over the vehicle control.

    • Determine the EC50 value by plotting the fold induction against the log of the compound concentration.

AhR_Assay_Workflow start Start culture_cells Culture Hepa1-6 cells with AhR-responsive luciferase reporter start->culture_cells end End seed_plate Seed cells into a 96-well plate culture_cells->seed_plate compound_prep Prepare serial dilutions of This compound, TCDD (positive control), and DMSO (vehicle control) seed_plate->compound_prep treat_cells Treat cells with compounds and incubate for 24 hours compound_prep->treat_cells luciferase_assay Perform luciferase assay treat_cells->luciferase_assay measure_luminescence Measure luminescence with a luminometer luciferase_assay->measure_luminescence data_analysis Analyze data: Normalize activity, calculate fold induction, and determine EC50 measure_luminescence->data_analysis data_analysis->end

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium or fungus.

Materials:

  • This compound.

  • Target microbial strain (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics. Its likely interaction with the aryl hydrocarbon receptor suggests potential applications in a range of inflammatory and immune-mediated diseases. Furthermore, its demonstrated antimicrobial and antifouling activities open avenues for the development of new anti-infective agents.

However, the current body of research is limited by a lack of comprehensive quantitative data on the direct activity of this compound against key therapeutic targets. Future research should prioritize:

  • Quantitative AhR Activation Studies: Determining the EC50 of this compound for AhR activation in various human cell lines.

  • In-depth Anti-Inflammatory Profiling: Assessing its effects on cytokine production and inflammatory signaling pathways in relevant cellular and animal models.

  • Broad-Spectrum Antimicrobial Screening: Evaluating its MIC against a wider range of clinically relevant bacteria and fungi.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity for specific targets.

A thorough investigation into these areas will be crucial to fully elucidate the therapeutic potential of this compound and to advance its development as a clinical candidate.

References

A Technical Guide to the Solubility and Stability of 6-Bromoindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Bromoindole-3-carbaldehyde (also known as 6-Bromo-1H-indole-3-carbaldehyde), a key heterocyclic organic compound utilized in organic synthesis and life science research.[1][2][3] Understanding its physicochemical properties is critical for its effective application in drug discovery, medicinal chemistry, and as a building block for more complex molecules.[1][4]

Physicochemical Properties

This compound is a solid, typically appearing as a yellow to brown powder at room temperature.[5] Its core structure consists of an indole ring system brominated at the 6-position with a formyl (aldehyde) group at the 3-position.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO[6][7]
Molecular Weight 224.05 g/mol [6][7]
CAS Number 17826-04-9[6]
Appearance Yellow to brown solid[5]
Melting Point 202-206 °C[6]
Purity Typically ≥95% - 97%[6][8]

Solubility Profile

The solubility of this compound is a crucial factor for its use in solution-based assays and synthetic reactions. While detailed data across a wide range of solvents is not extensively published, available information indicates high solubility in Dimethyl Sulfoxide (DMSO). For aqueous applications, a common strategy for poorly soluble compounds like indole derivatives is to first prepare a concentrated stock solution in an organic solvent such as DMSO, which can then be diluted into an aqueous buffer.[9]

SolventSolubilityObservationsSource(s)
Dimethyl Sulfoxide (DMSO) 100 mg/mL (446.33 mM)Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[5]
Indole-3-carboxaldehyde (Parent Compound) in DMSO ~30 mg/mLFor reference[9]
Indole-3-carboxaldehyde (Parent Compound) in Dimethylformamide ~30 mg/mLFor reference[9]
Indole-3-carboxaldehyde (Parent Compound) in 1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mLFor reference; indicates poor aqueous solubility.[9]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[10]

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, Acetonitrile, Water, Phosphate-Buffered Saline pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometer) for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Seal the vials securely and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[10]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.[10]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility by taking the dilution factor into account. The experiment should be performed in triplicate to ensure reproducibility.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add excess compound to solvent shake Agitate at constant temperature (24-48 hours) start->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge sample Collect supernatant centrifuge->sample quantify Dilute and quantify (e.g., via HPLC) sample->quantify

Shake-Flask Solubility Experimental Workflow

Stability Profile

The stability of this compound is essential for ensuring its integrity during storage and experimental use. Proper storage is critical to prevent degradation.

ConditionRecommendationRationaleSource(s)
Solid Storage 4°C, stored under nitrogen.To minimize thermal degradation and oxidation.[5][8]
Solution Storage (in solvent) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, under nitrogen.To prevent degradation in solution and avoid repeated freeze-thaw cycles which can inactivate the product.[5]
Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[11][12]

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated oven for thermal stress

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., Acetonitrile:Water).

  • Acid and Base Hydrolysis: To separate samples, add HCl or NaOH solution. Reflux the solutions for a defined period (e.g., several hours) or until significant degradation (e.g., 5-20%) is observed. Neutralize the samples before analysis.

  • Oxidation: Add H₂O₂ solution to the sample and store it at room temperature for a set time, monitoring for degradation.

  • Thermal Stress: Expose the solid compound to dry heat in an oven (e.g., 60-80°C) for a specified duration.[11] Also, subject a solution of the compound to thermal stress.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: At each time point, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

  • Mass Balance: Evaluate the results to ensure that the decrease in the parent drug concentration is reasonably accounted for by the formation of degradation products.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions start Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze samples at time points using stability-indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis elucidation Identify and characterize degradation products analysis->elucidation G Potential Oxidative Degradation of this compound parent This compound (C₉H₆BrNO) product 6-Bromo-1H-indole-3-carboxylic acid (C₉H₆BrNO₂) parent->product Oxidation oxidant Oxidizing Agent (e.g., H₂O₂, light, air) oxidant->product G Potential Modulation of the NLRP3 Inflammasome Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS ROS Production LPS->ROS NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β / Pro-IL-18 (Transcription) NFkB->Pro_IL1B IL1B Mature IL-1β / IL-18 (Inflammation) Pro_IL1B->IL1B Cleavage by Active Caspase-1 NLRP3 NLRP3 Inflammasome Assembly ROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Casp1->Pro_IL1B Indole Indole-3-Carboxaldehyde Derivatives Indole->ROS Inhibition Indole->NLRP3 Inhibition

References

Methodological & Application

Synthesis of 6-Bromoindole-3-carbaldehyde from 6-bromoindole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoindole-3-carbaldehyde is a pivotal intermediate in the synthesis of a diverse array of bioactive molecules and functional materials.[1] Its versatile structure, featuring a reactive aldehyde group and a bromine substituent on the indole core, makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the development of novel agents for oncology and neurology.[1] This document provides a comprehensive guide to the synthesis of this compound from 6-bromoindole via the Vilsmeier-Haack reaction, including a detailed experimental protocol, a summary of relevant quantitative data, and a visual representation of the reaction workflow.

Introduction

The formylation of indoles, particularly at the electron-rich C3 position, is a fundamental transformation in organic synthesis. The Vilsmeier-Haack reaction stands out as an efficient and widely used method for this purpose.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[3][4] This application note details the synthesis of this compound, a compound with significant potential in the development of new therapeutic agents and fluorescent probes.[1]

Applications

This compound serves as a crucial precursor in a variety of research and development areas:

  • Drug Discovery: It is a key intermediate in the synthesis of complex indole derivatives with potential therapeutic applications, including anti-cancer and neurological disorder treatments.[1]

  • Medicinal Chemistry: The bromo- and formyl- functional groups allow for diverse chemical modifications, making it an ideal scaffold for developing libraries of bioactive compounds.[5]

  • Materials Science: Its rigid, planar structure and functional groups make it a candidate for the development of novel organic materials with specific electronic and optical properties.[5]

  • Biochemical Research: This compound and its derivatives can be used as probes to study enzyme interactions and metabolic pathways.[5]

Reaction and Mechanism

The synthesis of this compound from 6-bromoindole is achieved through the Vilsmeier-Haack reaction. The process involves two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 6-bromoindole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives, offering a comparative overview.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
6-Bromo-1H-indole POCl₃, DMF 0 to 85 6 ~93 *
IndolePOCl₃, DMF0 to 85696
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85691
6-Chloro-1H-indolePOCl₃, DMF0 to 90891

*Yield is based on the synthesis starting from 5-bromo-2-methyl-aniline, which undergoes cyclization and formylation in a one-pot reaction under similar conditions.[6]

Experimental Protocol

This protocol details the synthesis of this compound from 6-bromoindole using the Vilsmeier-Haack reaction.

Materials:

  • 6-Bromoindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with constant stirring. The addition should be controlled to maintain the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with 6-Bromoindole: Dissolve 6-bromoindole (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 6-bromoindole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. Then, heat the mixture to 85 °C and maintain this temperature for approximately 5-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow and careful addition of a saturated aqueous sodium bicarbonate solution until the pH is alkaline. This step is exothermic and may cause frothing.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a yellow to brown solid, can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Characterization Data for this compound:

  • Appearance: Light yellow to brown crystalline powder[1]

  • Molecular Formula: C₉H₆BrNO[7]

  • Molecular Weight: 224.05 g/mol [7]

  • Melting Point: 202-206 °C[8][9]

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier 0 °C ReactionMix Reaction Mixture Start 6-Bromoindole in DCM Start->ReactionMix 0 °C to 85 °C Quench Quench with Ice ReactionMix->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Purify Extract->Purify Product 6-Bromoindole- 3-carbaldehyde Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Bromoindole 6-Bromoindole Bromoindole->Intermediate Product This compound Intermediate->Product H2O H₂O (Work-up) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of 6-bromoindole.

References

Application Note: Vilsmeier-Haack Formylation of 6-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction introduces a formyl group (-CHO), typically at the C3 position of the indole ring, yielding valuable indole-3-carboxaldehyde derivatives. These products are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1][2] The target compound, 6-bromo-1H-indole-3-carbaldehyde, is a key building block in drug discovery, particularly for developing new agents targeting cancer and neurological disorders.[2] The reaction proceeds through the formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent is then attacked by the electron-rich indole, leading to an iminium intermediate which, upon aqueous work-up, hydrolyzes to the final aldehyde.[1][4]

Reaction Data Summary

The following table summarizes representative reaction conditions and yields for the Vilsmeier-Haack formylation of 6-bromoindole and other indole derivatives for comparative analysis.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
6-Bromoindole POCl₃, DMF 0 to 85 5 93 [5]
IndolePOCl₃, DMF0 to 85696[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85692[1]
6-ChloroindolePOCl₃, DMFRoom Temp to 90891[5]

Detailed Experimental Protocol: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde

This protocol is adapted from a documented synthetic method.[5]

Materials and Reagents:

  • 6-Bromoindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

  • Standard glassware for workup

Procedure:

  • Reaction Setup:

    • Place 10 g of 6-bromoindole into a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Add 50 mL of N,N-dimethylformamide (DMF) to the flask to dissolve the 6-bromoindole.

    • Flush the system with argon or nitrogen to establish an inert atmosphere.

    • Cool the stirred solution to 0°C using an ice bath.

  • Formation of Vilsmeier Reagent and Reaction:

    • Slowly add 1.2 equivalents of phosphorus oxychloride (POCl₃) to the cooled DMF solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Following the stirring period at room temperature, heat the reaction mixture to 85°C using a heating mantle.

    • Maintain the reaction at 85°C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

    • Carefully and slowly quench the reaction by adding saturated sodium carbonate (Na₂CO₃) solution until the mixture is basic (pH > 8). Caution: This quenching is exothermic and may cause gas evolution.

    • Upon basification, a large amount of yellow solid will precipitate.

    • Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water.

    • Dry the collected solid under vacuum to yield 6-bromo-1H-indole-3-carbaldehyde (expected yield: ~12 g, 93%).[5]

Visualizations

Reaction Mechanism Workflow

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Attacks Indole 6-Bromoindole Indole->Iminium Electrophilic Aromatic Substitution Product 6-Bromo-1H-indole-3-carbaldehyde Iminium->Product Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of 6-bromoindole.

Experimental Protocol Workflow

Experimental_Workflow start Start dissolve Dissolve 6-bromoindole in DMF at 0°C start->dissolve add_poccl3 Slowly add POCl₃ (keep temp < 10°C) dissolve->add_poccl3 stir_rt Stir at Room Temperature for 1h add_poccl3->stir_rt heat Heat to 85°C for 5h stir_rt->heat cool Cool to 0°C heat->cool quench Quench with sat. Na₂CO₃ solution cool->quench precipitate Precipitate Product quench->precipitate filter Filter and Wash with Water precipitate->filter dry Dry Product Under Vacuum filter->dry end End Product: 6-bromo-1H-indole- 3-carbaldehyde dry->end

Caption: Experimental workflow for the synthesis of 6-bromo-1H-indole-3-carbaldehyde.

References

Application Notes and Protocols: Synthesis of 6-Bromoindole-3-carbaldehyde via the Duff Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindole-3-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds and pharmaceutical agents. Its indole scaffold, substituted with both a bromine atom and a formyl group, provides two reactive sites for further molecular elaboration. The Duff reaction offers a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. This application note provides a detailed protocol for the synthesis of this compound using the Duff reaction, a comparison with the Vilsmeier-Haack reaction, and relevant technical data.

Reaction Overview

The Duff reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid, typically trifluoroacetic acid (TFA), hexamethylenetetramine decomposes to form an electrophilic iminium ion. The electron-rich C3 position of the 6-bromoindole nucleus then attacks this iminium ion. Subsequent hydrolysis of the resulting intermediate yields the desired this compound.

Quantitative Data Summary

A direct comparison of the Duff reaction and the more commonly employed Vilsmeier-Haack reaction for the formylation of 6-bromoindole highlights differences in reagents, conditions, and reported yields.

Reaction ParameterDuff Reaction (Modified)Vilsmeier-Haack Reaction
Starting Material 6-Bromoindole6-Bromoindole
Formylating Agent Hexamethylenetetramine (HMTA)Phosphorus oxychloride (POCl₃) / Dimethylformamide (DMF)
Solvent/Acid Trifluoroacetic acid (TFA)Dimethylformamide (DMF)
Additives Trimethylsilyl chloride (TMSCl)None
Reaction Temperature Not specified in literature0 °C to Room Temperature
Reaction Time Not specified in literature~6.5 hours
Reported Yield 65-74%[1]~77% (general procedure)[2]

Note: The provided yield for the Duff reaction corresponds to a modified procedure including trimethylsilyl chloride, which has been shown to improve yields by stabilizing reactive intermediates.[1] The yield for the Vilsmeier-Haack reaction is based on a general procedure for the formylation of aromatic compounds.

Experimental Protocols

Duff Reaction for the Synthesis of this compound (General Procedure)

This protocol is based on the general principles of the Duff reaction for indoles.[1]

Materials:

  • 6-Bromoindole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 6-bromoindole (1.0 eq) in trifluoroacetic acid.

  • Add hexamethylenetetramine (1.0-1.5 eq) to the solution portion-wise with stirring.

  • Heat the reaction mixture at a specified temperature (e.g., reflux) for a designated time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Vilsmeier-Haack Reaction for the Synthesis of this compound (General Procedure)

This protocol is a general method for the formylation of electron-rich arenes.[2]

Materials:

  • 6-Bromoindole

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromoindole (1.0 eq) in DMF, add phosphorus oxychloride (1.1-1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for approximately 6.5 hours.

  • Cool the reaction mixture to 0 °C and add a solution of sodium acetate in water.

  • Stir for 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield this compound.

Visualizations

Duff Reaction Mechanism

The following diagram illustrates the key steps in the Duff reaction for the formylation of 6-bromoindole.

Duff_Reaction_Mechanism cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion Protonation & Ring Opening H+ H⁺ (from TFA) Intermediate Shikimic Acid-like Intermediate Iminium_Ion->Intermediate 6_Bromoindole 6-Bromoindole 6_Bromoindole->Intermediate Nucleophilic Attack Iminium_Intermediate Iminium Intermediate Intermediate->Iminium_Intermediate Rearomatization Product This compound Iminium_Intermediate->Product H₂O / H⁺

Caption: Mechanism of the Duff reaction for 6-bromoindole formylation.

Experimental Workflow

The logical flow of the synthesis and purification process is depicted below.

Experimental_Workflow Start Start Reaction_Setup Dissolve 6-Bromoindole in TFA Add HMTA Start->Reaction_Setup Heating Heat Reaction Mixture (Monitor by TLC) Reaction_Setup->Heating Workup Quench with Ice Water Neutralize with NaHCO₃ Heating->Workup Extraction Extract with Dichloromethane Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

Spectroscopic DataObserved Values
¹H NMR The aldehyde proton signal is typically observed between δ 9.8–10.2 ppm. Aromatic protons will appear in the aromatic region of the spectrum.
Mass Spectrometry The molecular ion peak ([M+H]⁺) is expected at m/z 224.97.[1]
Melting Point 202-206 °C[1]

Conclusion

The Duff reaction provides a viable, albeit sometimes lower-yielding, alternative to the Vilsmeier-Haack reaction for the synthesis of this compound. The use of trifluoroacetic acid as both a solvent and a catalyst is a key feature of this method when applied to indole substrates. For researchers in drug discovery and organic synthesis, the choice between the Duff and Vilsmeier-Haack reactions will depend on factors such as substrate sensitivity, desired yield, and available reagents. The protocols and data presented herein serve as a valuable resource for the preparation of this important synthetic intermediate.

References

6-Bromoindole-3-carbaldehyde: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindole-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its indole core, substituted with a bromine atom and a formyl group, offers multiple reaction sites for further chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in the preparation of marine alkaloids, antifungal agents, and kinase inhibitors.

Physicochemical Properties and Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Appearance Light yellow to brown crystalline powder[1]
Melting Point 202-206 °C[1]
CAS Number 17826-04-9[1]
Purity ≥97%[1]

Key Synthetic Applications and Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds like indoles.[2]

Reaction Scheme:

Vilsmeier_Haack cluster_reagents Reagents cluster_products Product 6-Bromoindole 6-Bromoindole Vilsmeier Reagent Vilsmeier Reagent 6-Bromoindole->Vilsmeier Reagent POCl₃, DMF Iminium Intermediate Iminium Intermediate Vilsmeier Reagent->Iminium Intermediate Electrophilic Attack This compound This compound Iminium Intermediate->this compound Hydrolysis (H₂O) POCl₃ POCl₃ DMF DMF H₂O H₂O

Caption: Vilsmeier-Haack formylation of 6-bromoindole.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 6-bromoindole in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 40-50 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic, leading to the precipitation of the product.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound as a solid. The crude product can be further purified by recrystallization from ethanol.

Quantitative Data:

Reactant/ProductMolar RatioYield (%)Purity (%)
6-Bromoindole1.0--
POCl₃1.2 - 1.5--
DMFSolvent--
This compound-85-95>97
Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the C6 position of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of 6-arylindole derivatives.[3]

Reaction Scheme:

Suzuki_Coupling cluster_reagents Reagents cluster_products Product This compound This compound Pd(0) Complex Pd(0) Complex This compound->Pd(0) Complex Pd Catalyst, Base Oxidative Addition Product Oxidative Addition Product Pd(0) Complex->Oxidative Addition Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd(0) Complex Transmetalation Product Transmetalation Product Oxidative Addition Product->Transmetalation Product 6-Arylindole-3-carbaldehyde 6-Arylindole-3-carbaldehyde Transmetalation Product->6-Arylindole-3-carbaldehyde Reductive Elimination 6-Arylindole-3-carbaldehyde->Pd(0) Complex Pd Catalyst Pd Catalyst Base Base

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[4]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[5]

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylindole-3-carbaldehyde.

Quantitative Data for Suzuki Coupling:

CatalystBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012-2470-95
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O908-1675-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1006-1280-99
Intermediate in the Synthesis of Marine Alkaloids

This compound is a key precursor for the synthesis of various marine natural products, including the potent antitumor agent Dragmacidin D and the meridianin family of alkaloids.[6][7]

While the total synthesis of Dragmacidin D is a multi-step process, a crucial fragment can be synthesized from a 6-bromoindole derivative, which itself can be obtained from this compound through functional group transformations. The aldehyde can be converted to other functionalities required for subsequent coupling reactions.[6][8]

Synthetic Strategy Outline:

Dragmacidin_Synthesis A This compound B Functional Group Transformation A->B e.g., Wittig, Reduction, etc. C 6-Bromoindole Derivative B->C D Suzuki or C-H Activation Coupling C->D F Coupled Intermediate D->F E Pyrazinone Partner E->D G Further Elaboration F->G H Dragmacidin D Core G->H

Caption: Synthetic approach to the Dragmacidin D core.

Meridianins are a class of marine alkaloids that exhibit potent kinase inhibitory activity. This compound can be a starting point for the synthesis of meridianin F.[7]

Experimental Protocol Outline for Meridianin F Synthesis:

  • Oxidation: Oxidize the aldehyde group of this compound to a carboxylic acid.

  • Amide Formation: Convert the resulting carboxylic acid to a Weinreb amide.

  • Alkynylation: React the Weinreb amide with a suitable acetylide to introduce an alkyne moiety.

  • Cyclocondensation: Cyclize the resulting alkynone with guanidine to form the 2-aminopyrimidine ring characteristic of meridianins.[5]

Synthesis of Bioactive Compounds

Derivatives of 6-bromoindole have shown significant antifungal activity. The aldehyde group of this compound can be a precursor to various acyl groups at the C3 position.

Reaction Scheme:

Antifungal_Synthesis A This compound B Oxidation A->B C 6-Bromoindole-3-carboxylic acid B->C D Acylation C->D F 3-Acyl-6-bromoindole D->F E Acylating Agent E->D

Caption: Synthesis of 3-acyl-6-bromoindoles.

Antifungal Activity Data:

A study on 3-acyl-6-bromoindoles revealed their potential as antifungal agents against Botrytis cinerea and Monilinia fructicola.[9]

CompoundTarget OrganismEC₅₀ (µg/mL)
6-BromoindoleBotrytis cinerea11.62
6-BromoindoleMonilinia fructicola18.84
3-Acetyl-6-bromoindoleBotrytis cinerea> 100
3-Acetyl-6-bromoindoleMonilinia fructicola> 100

Note: While 6-bromoindole itself shows good activity against mycelial growth, its 3-acetyl derivative is a potent inhibitor of spore germination.[9]

Proposed Mechanism of Antifungal Action:

Molecular docking studies suggest that 3-acyl-6-bromoindoles may exert their antifungal effects by inhibiting key enzymes in fungal metabolic pathways, such as succinate dehydrogenase (SDH) and catalase MfCat2.[9]

Antifungal_Mechanism A 3-Acyl-6-bromoindoles B Succinate Dehydrogenase (SDH) (TCA Cycle) A->B Inhibition C Catalase MfCat2 (Oxidative Stress Response) A->C Inhibition D Inhibition of Respiration B->D E Increased Oxidative Stress C->E F Fungal Cell Death D->F E->F

Caption: Proposed antifungal mechanism of 3-acyl-6-bromoindoles.

The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. This compound can be elaborated into various derivatives that target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3][10]

General Synthetic Approach:

Kinase_Inhibitor_Synthesis A This compound B Condensation / Coupling Reactions A->B D Kinase Inhibitor Scaffold B->D C Pharmacophoric Groups C->B

Caption: General strategy for synthesizing kinase inhibitors.

Affected Signaling Pathways:

Derivatives of bromoindoles have been investigated as inhibitors of various kinases, including:

  • Receptor Tyrosine Kinases (RTKs): such as EGFR and VEGFR, which are involved in cell proliferation, survival, and angiogenesis.[3]

  • Serine/Threonine Kinases: such as those in the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are critical for cell growth and survival.[11][12]

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis TF->Cell Proliferation, Survival, Angiogenesis Inhibitor 6-Bromoindole-based Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Major signaling pathways targeted by kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites that allow for a wide range of chemical transformations. The protocols and data presented herein demonstrate its significance in the synthesis of complex natural products, potent antifungal agents, and promising kinase inhibitors. For researchers in drug discovery and development, this compound represents a key starting material for the exploration of novel therapeutic agents.

References

Application Notes and Protocols: 6-Bromoindole-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindole-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique chemical structure, featuring a reactive aldehyde group and a bromine-substituted indole scaffold, allows for diverse chemical modifications, leading to the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents.

Key Applications in Medicinal Chemistry

Derivatives of this compound have been explored for a multitude of therapeutic applications, demonstrating a broad spectrum of pharmacological activities.[1] The presence of the bromine atom can enhance the lipophilicity and metabolic stability of the resulting compounds, often contributing to improved biological activity.

Anticancer Activity: The indole nucleus is a common scaffold in the design of anticancer agents. Derivatives of this compound have shown promise as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy.[1][2] These compounds can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2]

Anti-inflammatory Activity: Chronic inflammation is a key factor in numerous diseases. Schiff base and other derivatives of indole-3-carboxaldehyde have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response.[3][4][5]

Anticonvulsant Activity: The development of novel antiepileptic drugs remains an important area of research. Indole-based structures have been incorporated into new chemical entities with potential anticonvulsant properties, often evaluated in preclinical models such as the maximal electroshock (MES) test.[6][7]

Neuroprotective Effects: Oxidative stress is a major contributor to neurodegenerative diseases. Indole derivatives have been shown to exert neuroprotective effects by modulating cellular defense mechanisms, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[8][9][10]

Antifungal Activity: The emergence of drug-resistant fungal infections necessitates the discovery of new antifungal agents. Halogenated indoles, including derivatives of 6-bromoindole, have demonstrated potent activity against various fungal pathogens, including strains of Candida.[11][12]

Quantitative Biological Data

The following tables summarize the biological activities of various derivatives synthesized from indole-3-carboxaldehyde and related indole structures. This data provides a comparative overview of their potency.

Table 1: Anticancer and Tubulin Inhibition Activity

Compound TypeCell LineActivityIC50 (µM)Reference
2-Phenylindole DerivativeMCF-7Antiproliferative0.052[2]
Arylthioindole DerivativeMCF-7Antiproliferative0.052[2]
Fused Indole DerivativeVariousTubulin Polymerization Inhibition0.15[1]
Indole-based TMP analogueA549, HepG2, MCF-7Tubulin Polymerization Inhibition1.5[1]
Indole-based TMP analogueFour human cancer cell linesTubulin Polymerization Inhibition2.68[1]
Indole DerivativeA549, HeLa, MCF-7, HCT116Tubulin Polymerization Inhibition1.34[1]
Pyrazole-Indole HybridHepG2Antiproliferative6.1[13]
Pyrazole-Indole HybridHepG2Antiproliferative7.9[13]
Pyrazole-Indole HybridHCT-116Antiproliferative17.4[13]
Marine-Derived BisindoleMCF-7Antiproliferative2.13[14]
Marine-Derived BisindoleMCF-7Antiproliferative3.26[14]
Marine-Derived BisindoleMCF-7Antiproliferative5.14[14]

Table 2: Anti-inflammatory Activity

Compound TypeTargetIC50 (µM)Reference
1,3-Dihydro-2H-indolin-2-one DerivativeCOX-22.35[4]
1,3-Dihydro-2H-indolin-2-one DerivativeCOX-22.422[4]
1,3-Dihydro-2H-indolin-2-one DerivativeCOX-23.34[4]
Pyrazole-bearing Methylamine DerivativeCOX-21.79[15]
Pyrazole-bearing Methylamine DerivativeCOX-22.51[15]
Indole Schiff Base DerivativeCOX-2Selective Inhibition[5]

Table 3: Anticonvulsant Activity

Compound TypeTestED50 (mg/kg)Reference
Pyrrolidine-2,5-dione AnalogueMES49.6[6]
Pyrrolidine-2,5-dione Analogue6 Hz (32 mA)31.3[6]
Pyrrolidine-2,5-dione AnaloguescPTZ67.4[6]
Pyrrolidine-2,5-dione AnalogueMES62.14[7]

Table 4: Antifungal Activity

Compound TypeFungal StrainMIC (µg/mL)Reference
4,6-DibromoindoleCandida albicans25[11]
5-Bromo-4-chloroindoleCandida albicans25[11]
4,6-DibromoindoleNon-albicans Candida10-50[11]
5-Bromo-4-chloroindoleNon-albicans Candida10-50[11]

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives from this compound are provided below.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the general procedure for the condensation reaction between this compound and various primary amines to form Schiff bases (imines).

Materials:

  • This compound

  • Appropriate primary amine (e.g., amino acid, aminophenol)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolve equimolar amounts of this compound and the desired primary amine in ethanol or methanol in a round-bottom flask.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Chalcone Derivatives

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones, which are valuable intermediates for various heterocyclic compounds.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40%)

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • In a beaker, dissolve this compound and an equimolar amount of the substituted acetophenone in ethanol.

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.[16][17]

Protocol 3: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol describes the cyclization of the synthesized chalcones with a hydrazine derivative to yield pyrazolines.

Materials:

  • Synthesized 6-bromoindole-based chalcone

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolve the chalcone derivative in ethanol or glacial acetic acid in a round-bottom flask.

  • Add a slight excess of hydrazine hydrate or the substituted hydrazine to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the completion of the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazoline derivative.

  • Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent.[18][19][20][21]

Visualizations

The following diagrams illustrate key synthetic pathways and a proposed mechanism of action.

Synthesis_of_Schiff_Base This compound This compound Reaction This compound->Reaction Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Reaction Schiff Base Schiff Base Reaction->Schiff Base Condensation (Ethanol, Acetic Acid)

Caption: Synthesis of Schiff Base derivatives.

Synthesis_of_Chalcone_and_Pyrazoline cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Synthesis This compound This compound Reaction1 This compound->Reaction1 Acetophenone Acetophenone Acetophenone->Reaction1 Chalcone Chalcone Chalcone_ref Chalcone Hydrazine Hydrazine Reaction2 Hydrazine->Reaction2 Pyrazoline Pyrazoline Reaction1->Chalcone Claisen-Schmidt Condensation Chalcone_ref->Reaction2 Reaction2->Pyrazoline Cyclization

Caption: Two-step synthesis of Pyrazoline derivatives.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Indole_Derivative 6-Bromoindole-based Tubulin Inhibitor Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Indole_Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerizes Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Derivative Indole-based Neuroprotective Agent Keap1_Nrf2 Keap1-Nrf2 Complex Indole_Derivative->Keap1_Nrf2 Modulates Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1_Nrf2 Inhibits degradation of Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Neuroprotection via Nrf2 pathway activation.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromoindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of potential kinase inhibitors derived from the versatile starting material, 6-Bromoindole-3-carbaldehyde. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of numerous protein kinases. The strategic placement of a bromine atom at the 6-position and a carbaldehyde at the 3-position offers multiple avenues for synthetic elaboration to generate diverse libraries of kinase inhibitors.

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The development of small-molecule kinase inhibitors has become a major focus of modern drug discovery. This document outlines synthetic strategies, detailed experimental protocols, and methods for the biological evaluation of kinase inhibitors based on the this compound core.

Synthetic Strategies

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce a variety of aryl, heteroaryl, or amino substituents at the 6-position. The carbaldehyde group at the 3-position can be readily transformed into various functionalities, including amines (via reductive amination), oximes, hydrazones, or can be used in condensation reactions to build more complex heterocyclic systems.

A general workflow for the synthesis of kinase inhibitors from this compound is depicted below.

G start This compound step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->step1 intermediate 6-Substituted-indole-3-carbaldehyde step1->intermediate step2 Modification of 3-Carbaldehyde (e.g., Reductive Amination, Condensation) intermediate->step2 product Final Kinase Inhibitor step2->product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are representative examples of key synthetic transformations for the elaboration of this compound into potential kinase inhibitors.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-indole-3-carbaldehyde

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).

  • Add the degassed toluene/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-indole-3-carbaldehyde.

Protocol 2: Reductive Amination of 6-Substituted-indole-3-carbaldehyde

This protocol outlines a general procedure for the conversion of the 3-carbaldehyde to an amine, a key functional group for interaction with the kinase hinge region.

Materials:

  • 6-Substituted-indole-3-carbaldehyde (from Protocol 1)

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the 6-substituted-indole-3-carbaldehyde (1.0 eq) in DCM or DCE in a dry reaction flask under an inert atmosphere.

  • Add the amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Kinase Inhibitory Activity and Data Presentation

Derivatives of 6-substituted indoles have shown inhibitory activity against a range of kinases. The following table summarizes hypothetical in vitro activity data for a series of kinase inhibitors synthesized from this compound, targeting kinases in the PI3K/Akt/mTOR and MAPK signaling pathways.

Compound ID6-Substituent3-SubstituentTarget KinaseIC₅₀ (nM)
KI-001 Phenyl-CH₂-NH-(cyclopropyl)PI3Kα150
KI-002 4-Fluorophenyl-CH₂-NH-(cyclopropyl)PI3Kα85
KI-003 Pyridin-4-yl-CH₂-NH-(cyclopropyl)PI3Kα50
KI-004 Phenyl-CH=N-OHmTOR250
KI-005 4-Fluorophenyl-CH=N-OHmTOR180
KI-006 Pyridin-4-yl-CH=N-OHmTOR120
KI-007 Phenyl-CH₂-NH-(morpholino)MEK1300
KI-008 4-Fluorophenyl-CH₂-NH-(morpholino)MEK1210
KI-009 Pyridin-4-yl-CH₂-NH-(morpholino)MEK1160

Relevant Signaling Pathways

Kinase inhibitors derived from this compound can modulate key signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets for indole-based inhibitors.

G cluster_0 PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Indole-based Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

G cluster_1 MAPK/ERK Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor Indole-based Inhibitor Inhibitor->MEK G prep Prepare Serial Dilutions of Inhibitor reaction Set up Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor prep->reaction adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) reaction->adp_glo detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) adp_glo->detection measure Measure Luminescence detection->measure analyze Calculate % Inhibition & Determine IC₅₀ measure->analyze

Application Notes: 6-Bromoindole-3-carbaldehyde as a Scaffold for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing prevalence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antifungal agents with new mechanisms of action. Indole derivatives have emerged as a promising class of heterocyclic compounds due to their wide range of biological activities, including antifungal properties.[1][2] The strategic modification of the indole scaffold, particularly through halogenation, has been shown to significantly enhance its biological potency.[3] Specifically, 6-Bromoindole-3-carbaldehyde serves as a valuable starting material and a key pharmacophore for synthesizing a new generation of antifungal compounds. Its structure combines the recognized bioactivity of the indole ring with the potentiating effect of a bromine substituent, making it an attractive scaffold for targeting critical fungal pathways.[3][4]

These application notes provide detailed protocols for the synthesis, antifungal evaluation, and mechanism of action studies involving this compound and its derivatives, intended for researchers in mycology, medicinal chemistry, and drug development.

Quantitative Data on Antifungal Activity

The following table summarizes the reported antifungal activity of 6-bromoindole, indole-3-carbaldehyde (a close analog), and other halogenated indoles against various fungal pathogens. This data highlights the potential of the bromoindole scaffold.

CompoundFungal SpeciesAssay TypePotency (µg/mL)Reference
6-Bromoindole Botrytis cinereaMycelial GrowthEC₅₀: 11.62[3]
6-Bromoindole Monilinia fructicolaMycelial GrowthEC₅₀: 18.84[3]
Indole-3-carbaldehyde Fusarium solaniMycelial GrowthEC₅₀: 59.563[5]
4,6-Dibromoindole Candida albicansBroth MicrodilutionMIC: 25[6]
5-Bromo-4-chloroindole Candida albicansBroth MicrodilutionMIC: 25[6]
5-Bromo-4-chloroindole Non-albicans CandidaBroth MicrodilutionMIC: 10-50[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 6-bromoindole via the Vilsmeier-Haack reaction.[4] This formylation reaction is a standard method for introducing an aldehyde group onto an electron-rich aromatic ring.

Materials:

  • 6-Bromoindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 10% Sodium hydroxide (NaOH) solution

  • Chloroform or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, cool anhydrous DMF (10 mL) in an ice bath.

  • Slowly add POCl₃ (2 mL) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.

  • After 15 minutes of stirring, slowly add 6-bromoindole (1.0 g, 5.1 mmol) to the mixture in portions.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 7-8. A precipitate should form.

  • Extract the product from the aqueous mixture using chloroform or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from ethanol to yield this compound.

G cluster_synthesis Synthesis Workflow reagents 1. Prepare Vilsmeier Reagent (POCl₃ + DMF) addition 2. Add 6-Bromoindole reagents->addition reaction 3. Stir at Room Temp addition->reaction workup 4. Quench with Ice & Neutralize reaction->workup extraction 5. Extract with Organic Solvent workup->extraction purification 6. Recrystallize extraction->purification product Pure this compound purification->product G cluster_mic Antifungal Screening Workflow start Synthesized Derivative mic_assay Broth Microdilution Assay (MIC Determination) start->mic_assay moa_study Mechanism of Action Studies mic_assay->moa_study Active inactive Inactive mic_assay->inactive Inactive lead_id Lead Compound Identification moa_study->lead_id G cluster_pathway Potential Antifungal Mechanisms of Action cluster_mito Mitochondrial Respiration cluster_ergo Ergosterol Biosynthesis cluster_chitin Cell Wall Integrity Compound 6-Bromoindole Derivatives SDH SDH Inhibition Compound->SDH Erg11 Enzyme Inhibition (e.g., Erg11, Erg24) Compound->Erg11 CHS Chitin Synthase Inhibition Compound->CHS ROS ROS Accumulation SDH->ROS Death1 Cell Death ROS->Death1 Ergosterol Ergosterol Depletion Erg11->Ergosterol Death2 Membrane Disruption Ergosterol->Death2 Chitin Reduced Chitin CHS->Chitin Death3 Cell Lysis Chitin->Death3

References

Application of 6-Bromoindole-3-carbaldehyde in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindole-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of advanced functional materials. Its unique chemical structure, featuring a reactive aldehyde group and a bromine atom on the indole core, allows for a variety of chemical modifications, making it an attractive precursor for materials with tailored electronic and optical properties. The rigid and planar indole scaffold contributes to the formation of ordered molecular assemblies, which are desirable in many material science applications.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel materials, with a focus on fluorescent materials derived from its Schiff base derivatives. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Key Applications in Material Science

The primary application of this compound in material science lies in its use as a synthon for creating larger, more complex functional molecules. The aldehyde group is readily condensed with primary amines to form Schiff bases (imines), which can be further modified or used as ligands for metal complexes. The bromine atom provides a site for cross-coupling reactions, enabling the construction of conjugated polymers and dendrimers.

One of the most promising areas of application is in the development of fluorescent materials . Schiff base derivatives of this compound have been shown to exhibit interesting photophysical properties, including strong fluorescence emission. These properties can be tuned by varying the amine component of the Schiff base and by coordination with metal ions.

Data Presentation: Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Appearance Pale yellow to brown solid[1]
Melting Point 202-206 °C[1]
Solubility Soluble in polar organic solvents like ethanol, methanol, and DMSO. Insoluble in non-polar solvents like hexane.[2]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and an aromatic amine, a common step in the preparation of fluorescent molecular probes and materials.

Workflow for Schiff Base Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound in ethanol B Dissolve aromatic amine in ethanol A->B Mix solutions C Add catalytic amount of piperidine B->C D Reflux the mixture for 3 hours C->D E Cool to room temperature D->E F Collect precipitate by filtration E->F G Wash with cold ethanol F->G H Recrystallize from ethanol G->H

Caption: Workflow for the synthesis of a Schiff base derivative.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, p-toluidine)

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the aromatic amine (1 equivalent) in absolute ethanol.

  • Add the amine solution to the flask containing the this compound solution with stirring.

  • Add a catalytic amount of piperidine (a few drops) to the reaction mixture.[3]

  • Attach a condenser and reflux the mixture for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from ethanol to obtain the pure Schiff base.[2]

  • Dry the purified product in a vacuum oven.

Characterization:

The synthesized Schiff base should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic imine (C=N) stretching vibration.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess the purity of the compound.

Protocol 2: Synthesis of a Fluorescent Metal Complex

This protocol outlines the synthesis of a metal complex using the Schiff base synthesized in Protocol 1. The coordination of the Schiff base to a metal ion can significantly enhance its photophysical properties.

Workflow for Metal Complex Synthesis:

G cluster_0 Ligand and Metal Salt Preparation cluster_1 Complexation Reaction cluster_2 Isolation and Purification A Dissolve Schiff base ligand in methanol C Add metal salt solution dropwise to the ligand solution A->C B Dissolve metal salt (e.g., Zn(OAc)₂) in methanol B->C D Stir at room temperature for 24 hours C->D E Collect the precipitate by centrifugation or filtration D->E F Wash with cold methanol E->F G Dry under vacuum F->G

Caption: General workflow for the synthesis of a Schiff base metal complex.

Materials:

  • Schiff base ligand (from Protocol 1)

  • Metal salt (e.g., Zinc acetate dihydrate, Copper(II) acetate)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 equivalent) in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of the complex may be indicated by a color change or precipitation.

  • If a precipitate forms, collect the solid by filtration or centrifugation.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials.

  • Dry the final metal complex product under vacuum.

Characterization:

In addition to the characterization techniques used for the Schiff base, the metal complex should be analyzed by:

  • UV-Vis Spectroscopy: To study the electronic absorption properties and the effect of metal coordination.

  • Fluorescence Spectroscopy: To determine the emission wavelength, quantum yield, and Stokes shift.

  • Elemental Analysis: To confirm the stoichiometry of the metal complex.

Expected Results and Data Analysis

The synthesis of Schiff bases from this compound is typically a high-yielding reaction. The resulting imines are often colored solids. Upon coordination to a metal ion like Zn²⁺, a significant enhancement in the fluorescence intensity is often observed. This is attributed to the rigidification of the molecular structure and the chelation-enhanced fluorescence (CHEF) effect.

Table of Expected Photophysical Data for a Hypothetical Zinc Complex:

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)
Schiff Base Ligand~350~450~100Low (~0.05)
Zinc Complex~360~460~100High (~0.50)

The data presented in the table is illustrative. The actual photophysical properties will depend on the specific aromatic amine used and the reaction conditions.

Signaling Pathway and Logical Relationships

The enhancement of fluorescence upon metal ion binding can be represented as a logical relationship.

G cluster_0 Chelation Enhanced Fluorescence (CHEF) A Schiff Base Ligand (Low Fluorescence) C Metal-Ligand Complex (High Fluorescence) A->C Coordination B Metal Ion (e.g., Zn²⁺) B->C

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The functionalization of the indole ring is crucial for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[3][4] This protocol focuses on the application of the Suzuki coupling for the derivatization of 6-bromoindole, providing a pathway to novel 6-arylindole compounds with significant potential in drug discovery and materials science.[5][6]

6-Arylindoles have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications.[1][5] The Suzuki coupling offers a robust and efficient method for accessing a diverse library of these compounds from readily available 6-bromoindole and various arylboronic acids.

General Reaction Scheme

The Suzuki-Miyaura coupling of 6-bromoindole with an arylboronic acid is a palladium-catalyzed reaction that proceeds in the presence of a base. The general transformation is depicted below:

General Reaction Scheme for Suzuki Coupling of 6-Bromoindole

Key Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, base, solvent, and temperature.

  • Palladium Catalyst: The choice of palladium source and the associated ligand is critical. While Pd(PPh₃)₄ can be effective, catalysts incorporating bulky, electron-rich phosphine ligands often provide higher yields and faster reaction times, especially with more challenging substrates.[7][8] A common and effective catalyst for coupling with bromo-substituted heterocycles is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[9][10]

  • Base: A base is required to activate the boronic acid for transmetalation.[11] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[9][12][13] The choice of base can influence the reaction rate and yield.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water.[12] Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF).[9][10][14] The aqueous phase is necessary for dissolving the inorganic base and facilitating the reaction.

  • Temperature: Reactions are typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80 °C to 120 °C.[9][14] Microwave irradiation can significantly shorten reaction times.[13]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Suzuki coupling of 6-bromoindole with various arylboronic acids, based on reported couplings of similar bromo-heterocycles.[9][10][12]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O (4:1)802-485-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O (4:1)802-480-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1001275-85
42-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O (4:1)803-570-80
54-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)90688-96

Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a general procedure for the Suzuki coupling of 6-bromoindole with an arylboronic acid using conventional heating.

Materials:

  • 6-Bromoindole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 6-bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture (DME/water, 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylindole.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides an accelerated method using microwave irradiation.

Materials:

  • Same as Protocol 1, with the addition of a microwave vial.

Procedure:

  • In a microwave vial, combine 6-bromoindole (1.0 equiv), the arylboronic acid (1.5 equiv), cesium carbonate (Cs₂CO₃) (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[13]

  • Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1) to the vial.[13]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[13]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 (steps 8-11).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki coupling involves a well-defined catalytic cycle.[4][11][14]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Complex1 R1-Pd(II)L2-X OxAdd->Complex1 Transmetalation Transmetalation Complex1->Transmetalation Complex2 R1-Pd(II)L2-R2 Transmetalation->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Reactant1 R1-X (6-Bromoindole) Reactant1->OxAdd Reactant2 R2-B(OR)2 (Arylboronic acid) Borate [R2-B(OR)2(Base)]- Reactant2->Borate Base Base Base->Borate Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.

Suzuki_Workflow Setup Reaction Setup (Reagents, Solvent, Catalyst) Reaction Heating (Conventional or Microwave) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup upon completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-arylindole derivatives. The protocols provided herein offer a starting point for the development of diverse libraries of these valuable compounds. Optimization of the reaction conditions, particularly the choice of catalyst and base, may be necessary to achieve high yields for specific substrates. The resulting 6-arylindoles are promising candidates for further investigation in drug discovery programs and for applications in materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Bromoindole-3-carbaldehyde, a key intermediate in pharmaceutical and materials science research.[1] This guide is intended for researchers, scientists, and drug development professionals to help improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Vilsmeier-Haack reaction for the synthesis of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack formylation of 6-bromoindole can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is crucial for the reaction. Ensure that the POCl₃ is added slowly to chilled, anhydrous DMF to allow for the complete formation of the electrophilic chloroiminium salt.[2]

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Using anhydrous DMF is critical; old or improperly stored DMF can contain dimethylamine as an impurity, which can react with the Vilsmeier reagent.[3]

  • Low Reactivity of the Substrate: While 6-bromoindole is an electron-rich heterocycle, the bromine atom is electron-withdrawing, which can slightly deactivate the indole ring compared to unsubstituted indole.

  • Suboptimal Reaction Temperature and Time: The reaction temperature is a critical parameter. The addition of 6-bromoindole to the Vilsmeier reagent should typically be done at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction. Subsequently, the reaction mixture may need to be warmed to a higher temperature (e.g., 85-90°C) for several hours to drive the reaction to completion.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Improper Work-up Procedure: After the reaction is complete, the mixture is typically quenched by pouring it onto ice water and then neutralized. Incomplete neutralization or the use of inappropriate quenching agents can lead to product loss. A saturated sodium carbonate or sodium bicarbonate solution is often used to neutralize the acidic reaction mixture and precipitate the product.[4]

Q2: I am observing the formation of significant byproducts in my reaction. What are they and how can I minimize them?

A2: Byproduct formation is a common issue. Here are some likely side products and how to avoid them:

  • Di-formylated Products: Although formylation typically occurs at the C3 position of the indole, under harsh conditions, a second formyl group might be introduced. Using a controlled stoichiometry of the Vilsmeier reagent can help minimize this.

  • Indole Trimers: In some Vilsmeier-type reactions, the formation of indole trimers has been observed.[5] This can be favored by certain reaction conditions and the use of specific amides. Sticking to the standard Vilsmeier-Haack conditions with DMF should minimize this.

  • Polymerization/Degradation: Indoles can be sensitive to strongly acidic conditions. Prolonged reaction times or excessively high temperatures can lead to the degradation of the starting material or product.

To minimize byproducts, it is crucial to maintain careful control over reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

Q3: What is the best method to purify the crude this compound?

A3: The crude product obtained after filtration and drying is often a solid.[4] For many applications, this solid may be pure enough. However, if further purification is required, two common methods are:

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol) can be an effective method for purifying the product, especially for removing minor impurities.

  • Column Chromatography: For separating the desired product from more closely related impurities, flash column chromatography on silica gel is recommended.[6] A solvent system such as a gradient of ethyl acetate in hexanes can be effective. The progress of the separation should be monitored by TLC.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles to provide a comparative overview.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
6-Bromoindole POCl₃, DMF 0 then 85 5 93 [4]
IndolePOCl₃, DMF0 to 85696[7]
6-ChloroindolePOCl₃, DMF0 then 90891[4]
6-MethylindolePOCl₃, DMF0 then 90889[4]
4,6-DimethylindolePOCl₃, DMF0 then 85685[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Vilsmeier-Haack Reaction [4]

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 6-bromoindole in a minimal amount of anhydrous DMF.

    • Add the 6-bromoindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Subsequently, heat the reaction mixture to 85 °C and maintain it for 5 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the resulting solution by adding a saturated aqueous solution of sodium carbonate until the pH is basic.

    • A yellow solid precipitate will form.

    • Collect the solid by vacuum filtration and wash it with cold water.

    • Dry the solid product under vacuum to obtain this compound.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier slow addition ReactionMix Reaction Mixture Vilsmeier->ReactionMix Bromoindole 6-Bromoindole Bromoindole->ReactionMix 0°C HeatedMix Heated Mixture (85°C) ReactionMix->HeatedMix Heat for 5h Quench Quench with Ice Water HeatedMix->Quench Neutralize Neutralize (Na₂CO₃) Quench->Neutralize Precipitate Precipitate Formation Neutralize->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Filter->Dry Product This compound Dry->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up Procedure Start Low Yield of this compound DMF_check Is DMF anhydrous and fresh? Start->DMF_check POCl3_check Is POCl₃ of high purity? DMF_check->POCl3_check Yes Solution_DMF Use freshly distilled, anhydrous DMF. DMF_check->Solution_DMF No Solution_POCl3 Use high-purity POCl₃. POCl3_check->Solution_POCl3 No Temp_check Was temperature controlled during additions and heating? POCl3_check->Temp_check Yes Time_check Was reaction time optimized (TLC monitoring)? Temp_check->Time_check Yes Solution_Temp Maintain 0-5°C for additions, then heat as specified. Temp_check->Solution_Temp No Solution_Time Monitor reaction by TLC to avoid under/over-reaction. Time_check->Solution_Time No Neutral_check Was neutralization complete and gentle? Time_check->Neutral_check Yes Solution_Neutral Ensure complete neutralization with saturated Na₂CO₃. Neutral_check->Solution_Neutral No

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of 6-Bromoindole-3-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-bromoindole-3-carbaldehyde via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to improve yield, purity, and crystal quality.

Q1: My this compound will not dissolve in the chosen solvent, even with heating.

A1: This indicates that the solvent is not suitable for dissolving the compound. This compound is a solid that is soluble in organic solvents like ethanol, dichloromethane, and dimethylformamide (DMSO), with limited solubility in water. For recrystallization, a solvent is required that dissolves the compound when hot but not when cold.

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of your crude product in various common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A good recrystallization solvent will show low solubility at room temperature and high solubility at its boiling point.

    • Mixed Solvent Systems: If a single solvent is not effective, consider a mixed solvent system. Good results have been reported with ethanol/water and acetonitrile/water mixtures. In a mixed solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).

Q2: No crystals form after my hot solution of this compound has cooled.

A2: This is a common issue in recrystallization and can be caused by several factors.

  • Possible Causes & Solutions:

    • Too much solvent was used: If the solution is not supersaturated upon cooling, crystals will not form.

      • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • The cooling process was too rapid: Rapid cooling can sometimes lead to the formation of an oil or prevent crystallization altogether.

      • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a watch glass over the flask opening to prevent rapid solvent evaporation. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.

    • Supersaturation has not been induced: Sometimes a supersaturated solution needs a nucleation site to initiate crystal growth.

      • Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid. Alternatively, add a tiny "seed" crystal of pure this compound to the cooled solution.

Q3: My this compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool slowly, perhaps with gentle stirring, to encourage crystal formation.

    • If the problem persists, consider a different solvent or solvent system with a lower boiling point.

Q4: The yield of my recrystallized this compound is very low.

A4: A low yield can result from several factors during the recrystallization process.

  • Possible Causes & Solutions:

    • Using too much solvent: As mentioned in Q2, excess solvent will retain more of your compound in solution even after cooling.

    • Premature crystallization: If crystals form during hot filtration, you will lose product.

      • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.

    • Incomplete crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.

      • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.

      • Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.

Q5: The purity of my this compound did not improve after recrystallization.

A5: This suggests that the chosen solvent is not effectively separating the impurities from your desired compound.

  • Solution:

    • Re-evaluate your solvent choice: The impurities may have similar solubility properties to this compound in the chosen solvent. A different solvent or solvent system may be necessary. For instance, gradient crystallization using an ethanol/water mixture has been shown to yield the aldehyde with over 99% purity.[1] An acetonitrile/water (3:1) mixture has also been used to achieve a purity of greater than 95%.[2]

    • Consider a second recrystallization: If the purity has improved but is still not satisfactory, a second recrystallization using the same or a different solvent system may be beneficial.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the recrystallization of this compound?

A: Based on available data, mixed solvent systems of ethanol/water and acetonitrile/water (3:1) are excellent starting points. A protocol for the parent compound, indole-3-aldehyde, successfully uses 95% ethanol, suggesting that aqueous alcohol solutions are effective.

Q: What is the expected yield and purity after recrystallization?

A: With an acetonitrile/water (3:1) solvent system, a yield of approximately 70% with a purity of >95% has been reported.[2] Gradient crystallization from an ethanol/water mixture can potentially yield a purity of >99%.[1]

Q: What is the melting point of pure this compound?

A: The melting point of this compound is reported to be in the range of 202-206 °C. A sharp melting point within this range is a good indicator of high purity.

Q: How can I assess the purity of my recrystallized product?

A: The purity of your recrystallized this compound can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Quantitative Data

Solvent Selection for Recrystallization of this compound

Solvent SystemRatio (v/v)Reported PurityReported YieldReference
Acetonitrile / Water3:1>95%~70%[2]
Ethanol / WaterGradient>99%Not Specified[1]
95% Ethanol95:5Not Specified~85% (for Indole-3-aldehyde)
Dimethyl sulfoxide (DMSO)-Soluble (100 mg/mL)Not Applicable for Recrystallization

Note: The data for 95% Ethanol is for the parent compound, indole-3-aldehyde, and serves as a useful reference.

Experimental Protocols

Detailed Methodology for Recrystallization using an Ethanol/Water Solvent System:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Indole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the synthesis of indole aldehydes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of indoles.

Problem Potential Cause Recommended Solution
Low or No Yield of Indole-3-carboxaldehyde Incomplete formation of the Vilsmeier reagent.Ensure phosphorus oxychloride (POCl₃) is added slowly to cold (0-5 °C) anhydrous N,N-dimethylformamide (DMF) and allowed to stir for a sufficient time (e.g., 30 minutes) before adding the indole substrate.[1][2]
Decomposition of the Vilsmeier reagent.The Vilsmeier reagent can be thermally unstable.[3] Prepare it fresh at low temperatures and use it promptly. Avoid high reaction temperatures unless required for a specific substrate.
Low reactivity of the indole substrate.Indoles with electron-withdrawing groups are less reactive. In such cases, a higher reaction temperature (e.g., 60-100 °C) and longer reaction times may be necessary.[4]
Impure reagents.Use high-purity, anhydrous solvents and freshly distilled reagents. DMF can decompose to dimethylamine, which can interfere with the reaction.[1][5]
Significant Formation of 3-Cyanoindole Byproduct Presence of nitrogen-containing impurities in reagents or solvents.Use high-purity, anhydrous DMF and ensure other reagents are free from ammonia or hydroxylamine derivatives.[1]
Reaction with atmospheric moisture.Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the in-situ formation of species that can react with the formyl group.[1]
Inappropriate work-up conditions.Avoid using ammonia-based quenching agents. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[1]
Formation of a Tar-like or Polymeric Material High reaction temperatures or prolonged reaction times.Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Highly reactive indole substrate.For electron-rich indoles, perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to control the reactivity.
Difficulty in Product Isolation and Purification The product is highly soluble in the aqueous phase during work-up.Ensure the pH of the aqueous solution is adjusted to be alkaline (pH 8-9) to precipitate the indole-3-carboxaldehyde before filtration.[2]
Similar polarities of the product and byproducts.For separating 3-formylindole from 3-cyanoindole, utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) or recrystallization.[1]
Reaction Stalls or is Incomplete Insufficient amount of Vilsmeier reagent.Ensure the correct stoichiometry of reagents. Typically, an excess of the Vilsmeier reagent is used.
Poor mixing of the reaction mixture.The reaction mixture can become a thick paste. Use efficient mechanical stirring to ensure homogeneity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for indoles?

The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole.[6][7] It is a reliable and high-yielding method for synthesizing indole-3-carboxaldehydes, which are valuable intermediates in the production of pharmaceuticals and other biologically active compounds.[8] The reaction typically uses a Vilsmeier reagent, which is an electrophilic chloroiminium salt, formed from a substituted amide like DMF and an acid chloride like POCl₃.[2][8]

Q2: At which position on the indole ring does formylation occur?

The Vilsmeier-Haack reaction selectively attacks the electron-rich C3 position of the indole ring.[2] This is due to the higher electron density at this position, making it the most nucleophilic site for electrophilic aromatic substitution.[2][9]

Q3: How do I prepare the Vilsmeier reagent?

The Vilsmeier reagent is typically prepared in situ just before it is needed. The most common method involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold (0-5 °C) solution of anhydrous N,N-dimethylformamide (DMF) with stirring.[2][10] After the addition is complete, the mixture is stirred for an additional period (e.g., 30 minutes) at low temperature to ensure complete formation of the reagent before the indole substrate is added.[1]

Q4: What is the optimal temperature for the reaction?

The optimal temperature is highly dependent on the reactivity of the indole substrate. The formation of the Vilsmeier reagent itself should always be done at low temperatures (0-10 °C).[3] For the subsequent reaction with the indole, temperatures can range from room temperature up to 100 °C or even higher.[4] For unsubstituted indole, the reaction is often started at a low temperature and then warmed to 35-85 °C.[2][8] It is crucial to monitor the reaction to find the lowest effective temperature to minimize side reactions.[1]

Q5: What solvents are suitable for this reaction?

Often, an excess of DMF is used as both the reagent and the solvent.[4] Other anhydrous solvents such as chloroform, dichloromethane (DCM), dioxane, and toluene can also be used.[1][4]

Q6: Are there any alternatives to the classical POCl₃/DMF system?

Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent.[7] Additionally, recent research has explored a catalytic version of the Vilsmeier-Haack reaction to avoid the use of stoichiometric and hazardous POCl₃.[11][12]

Data Presentation: Reaction Conditions for Substituted Indoles

The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of different indole derivatives.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85892
5-MethoxyindolePOCl₃, DMF0 to 85895
5-NitroindolePOCl₃, DMF0 to 1001285
Source: BenchChem Application Notes

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Indole-3-carboxaldehyde

This protocol is a standard method for the formylation of unsubstituted indole.

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, add 288 mL (3.74 moles) of anhydrous DMF. Cool the flask in an ice-salt bath for 30 minutes. Slowly add 86 mL (0.94 moles) of POCl₃ dropwise over 30 minutes, ensuring the temperature is maintained below 10 °C. A pinkish color may appear.[2]

  • Reaction with Indole: Prepare a solution of 100 g (0.85 moles) of indole in 100 mL of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, keeping the temperature below 10 °C.[2]

  • Reaction Progression: After the addition is complete, replace the dropping funnel with a thermometer and warm the mixture to 35 °C. Stir the viscous solution at this temperature for 1 hour, or until the solution turns into an opaque, canary-yellow paste.[2]

  • Work-up and Isolation: Carefully add 300 g of crushed ice to the reaction paste with stirring, which should result in a clear, cherry-red solution. Transfer this solution to a larger flask containing 200 g of crushed ice. Slowly add a solution of 375 g of NaOH in 1 L of water with efficient stirring to make the solution basic, causing the product to precipitate. Dilute the mixture with hot water and then cool. Collect the solid product by filtration and wash with cold water.[2]

Protocol 2: Catalytic Vilsmeier-Haack Reaction for Deuterated 1H-Indole-3-carboxaldehyde

This protocol outlines a modern, milder, catalytic approach.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, charge indole (20.0 mmol, 1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (3.0 mmol, 0.15 equiv).[11][12]

  • Reagent Addition: Add anhydrous acetonitrile (40 mL) by syringe. Sequentially add diethyl bromomalonate (24.0 mmol, 1.2 equiv), deuterated N,N-dimethylformamide (DMF-d7, 30.0 mmol, 1.5 equiv), and phenylsilane (PhSiH₃, 30.0 mmol, 1.5 equiv) by syringe.[11][12]

  • Reaction Progression: Stir the resulting mixture at room temperature (20-25 °C) for 16 hours. The solution will gradually become cloudy.[11][12]

  • Work-up and Isolation: Carefully add 2 M NaOH (40 mL) dropwise to quench the reaction. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to obtain the crude product.[11][12]

Visualizations

Vilsmeier_Haack_Mechanism reagent DMF + POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium ion) reagent->vilsmeier Formation intermediate Iminium Salt Intermediate vilsmeier->intermediate indole Indole indole->intermediate Electrophilic Attack product Indole-3-carboxaldehyde intermediate->product Hydrolysis h2o H₂O (Work-up) h2o->product

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

VH_Workflow prep 1. Prepare Vilsmeier Reagent (POCl₃ in cold DMF) add 2. Add Indole Substrate (Control Temperature) prep->add react 3. Stir Reaction Mixture (Monitor by TLC) add->react quench 4. Quench with Ice Water react->quench basify 5. Basify with NaOH (Precipitate Product) quench->basify isolate 6. Isolate and Purify (Filter/Recrystallize) basify->isolate

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting_Tree start Low Yield? reagent_check Check Reagent Purity & Anhydrous Conditions start->reagent_check Yes side_product Byproduct Observed? start->side_product No temp_check Optimize Temperature & Reaction Time reagent_check->temp_check temp_check->side_product cyano_check Use Inert Atmosphere & Non-Ammonia Quench side_product->cyano_check Yes (e.g., Cyano) success Improved Yield side_product->success No purify Optimize Purification (Chromatography) cyano_check->purify purify->success

References

Troubleshooting low yield in 6-Bromoindole-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-Bromoindole-3-carbaldehyde, primarily through the Vilsmeier-Haack reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the Vilsmeier-Haack formylation of 6-bromoindole can stem from several factors:

  • Poor Quality Reagents: The purity of N,N-dimethylformamide (DMF) is critical. Old or improperly stored DMF can contain dimethylamine, which reacts with the Vilsmeier reagent and reduces its effectiveness. Similarly, phosphorus oxychloride (POCl₃) should be of high purity.

  • Presence of Moisture: The Vilsmeier-Haack reaction is highly sensitive to moisture. Water can quench the Vilsmeier reagent and lead to incomplete reactions. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: Temperature control is essential. The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C) to prevent its decomposition. The subsequent formylation of the indole may require heating, but excessive temperatures can lead to side reactions and degradation of the product.

  • Incorrect Stoichiometry: The molar ratio of the reactants (6-bromoindole, POCl₃, and DMF) is important. An insufficient amount of the Vilsmeier reagent will result in an incomplete reaction.

  • Side Reactions: The formation of byproducts, such as 3-cyanoindole, can reduce the yield of the desired aldehyde. This is often caused by impurities in the reagents or suboptimal reaction conditions.

Q2: I am observing a significant amount of an unknown byproduct in my crude product. What could it be and how can I avoid it?

A common byproduct in the formylation of indoles is the corresponding nitrile (e.g., 6-Bromo-3-cyanoindole). The formation of this byproduct can be attributed to:

  • Contamination with Amines: Impurities like dimethylamine in the DMF can react with the initially formed aldehyde under the reaction conditions to form an imine, which then gets converted to the nitrile.

  • Reaction with Atmospheric Nitrogen: Although less common, under certain conditions, atmospheric nitrogen might be incorporated.

To minimize byproduct formation, ensure you are using high-purity, anhydrous DMF and maintain a strictly inert atmosphere throughout the reaction.

Q3: The purification of my crude product is proving difficult. What are the recommended methods?

Purification of this compound can be challenging due to the presence of polar byproducts. The following methods are generally effective:

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from impurities.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield highly pure this compound.

Q4: Are there alternative formylation methods if the Vilsmeier-Haack reaction consistently gives low yields?

Yes, several other formylation methods can be employed for indoles, although the Vilsmeier-Haack reaction is generally the most direct and widely used. Some alternatives include:

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) to introduce the formyl group.

  • Reimer-Tiemann Reaction: This reaction involves the use of chloroform and a strong base. However, it is often less regioselective for indoles and can lead to a mixture of products.

The choice of method will depend on the specific substrate and the desired outcome.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles, providing a comparative overview.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
6-BromoindolePOCl₃, DMF0 to 85593
IndolePOCl₃, DMF0 to 85696[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85692[1]
6-ChloroindolePOCl₃, DMF0 to 90891[2]

Detailed Experimental Protocols

Vilsmeier-Haack Formylation of 6-Bromoindole

This protocol is adapted from a high-yielding reported procedure.[2]

Materials:

  • 6-Bromoindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 6-bromoindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85 °C for 5 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Carefully add a saturated sodium carbonate solution to the mixture until it is basic (pH > 8). A yellow solid should precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. Dry the solid to obtain the crude this compound. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Visualizations

Reaction Pathway for Vilsmeier-Haack Formylation of 6-Bromoindole

Vilsmeier_Haack cluster_reagent Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Bromoindole 6-Bromoindole POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Bromoindole->Intermediate Electrophilic Attack Product 6-Bromoindole- 3-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up)

Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity (DMF, POCl₃) Start->Check_Reagents Anhydrous Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) Check_Reagents->Anhydrous Temp_Control Verify Temperature Control (Reagent Formation & Reaction) Anhydrous->Temp_Control Stoichiometry Confirm Correct Stoichiometry Temp_Control->Stoichiometry Analyze_Byproducts Analyze for Byproducts (e.g., Nitrile) Stoichiometry->Analyze_Byproducts Optimize_Purification Optimize Purification (Column Chromatography, Recrystallization) Analyze_Byproducts->Optimize_Purification Byproducts Present Consider_Alternatives Consider Alternative Formylation Methods Analyze_Byproducts->Consider_Alternatives No Obvious Byproducts Resolved Yield Improved Optimize_Purification->Resolved Consider_Alternatives->Resolved

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: HPLC Purity Assessment of 6-Bromoindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Bromoindole-3-carbaldehyde for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for this compound?

A1: The purity of commercially available this compound is typically specified as ≥95% to ≥98%.[1][2] It is crucial to verify the purity of the compound before its use in sensitive applications.

Q2: What are the common impurities that might be present in this compound?

A2: Potential impurities could include starting materials from the synthesis, such as 6-bromoindole, or byproducts from side reactions. Depending on the synthetic route, residual solvents may also be present.

Q3: What is the recommended solvent for preparing a stock solution of this compound for HPLC analysis?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3] For reversed-phase HPLC, it is advisable to dissolve the sample in a solvent that is compatible with the mobile phase, such as methanol or acetonitrile, to avoid peak distortion.[4] If DMSO is used, the injection volume should be kept small.

Q4: What is a suitable detection wavelength for the HPLC analysis of this compound?

A4: Based on the UV absorbance spectra of similar indole derivatives like indole-3-acetaldehyde, a detection wavelength in the range of 280-300 nm is likely to provide good sensitivity.[5] A photodiode array (PDA) detector can be used to identify the optimal detection wavelength.

Experimental Protocol: HPLC Purity Assessment

This section details a standard reversed-phase HPLC method for determining the purity of this compound.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions
ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 20% B2-12 min: 20% to 50% B12-19 min: 50% to 80% B19-22 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific instruments and columns.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks - No sample injected- Detector lamp off- Incorrect mobile phase composition- Verify autosampler/manual injection- Check detector lamp status- Ensure correct mobile phase preparation
Peak Tailing - Column overload- Secondary interactions with the stationary phase- Column degradation- Dilute the sample- Use a mobile phase with a different pH or modifier- Replace the column
Peak Fronting - Sample solvent stronger than the mobile phase- Column overload- Dissolve the sample in the mobile phase- Reduce sample concentration
Inconsistent Retention Times - Fluctuations in column temperature- Inconsistent mobile phase preparation- Pump issues or leaks- Use a column oven for stable temperature- Prepare fresh mobile phase daily- Check the HPLC system for leaks and ensure the pump is working correctly
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp instability- Degas the mobile phase- Use high-purity solvents and flush the system- Allow the detector lamp to warm up properly or replace if necessary
Ghost Peaks - Contamination from previous injections- Impurities in the mobile phase- Run a blank gradient to wash the column- Use high-purity HPLC-grade solvents

Troubleshooting Logic Diagram

G cluster_peak Peak Shape Problems cluster_retention Retention Time Issues cluster_baseline Baseline Problems start Chromatographic Issue Observed peak_tail Peak Tailing start->peak_tail peak_front Peak Fronting start->peak_front split_peak Split Peaks start->split_peak rt_shift Shifting Retention Times start->rt_shift no_peak No Peaks start->no_peak baseline_noise Noisy Baseline start->baseline_noise baseline_drift Drifting Baseline start->baseline_drift sol_tail sol_tail peak_tail->sol_tail Check for: - Column Overload - Secondary Interactions - Column Degradation sol_front sol_front peak_front->sol_front Check for: - Sample Solvent Mismatch - Overload sol_split sol_split split_peak->sol_split Check for: - Column Void - Clogged Frit - Co-elution sol_rt sol_rt rt_shift->sol_rt Check for: - Temperature Fluctuation - Mobile Phase Inconsistency - Leaks sol_no_peak sol_no_peak no_peak->sol_no_peak Check for: - Injection Failure - Detector Off - Flow Path Blockage sol_noise sol_noise baseline_noise->sol_noise Check for: - Air Bubbles - Contaminated Solvents - Detector Lamp sol_drift sol_drift baseline_drift->sol_drift Check for: - Column Equilibration - Temperature Changes - Mobile Phase Composition

Caption: A logical guide for troubleshooting common HPLC issues.

References

Technical Support Center: Synthesis of 6-Bromoindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromoindole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Vilsmeier-Haack formylation of 6-bromoindole. What are the possible causes and solutions?

A low yield can be attributed to several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions. Here are some common causes and their respective solutions:

  • Incomplete Reaction: The Vilsmeier reagent may not have formed completely, or its reactivity might be low.

    • Solution: Ensure that your dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and of high purity. The reaction to form the Vilsmeier reagent is moisture-sensitive. Consider using freshly distilled reagents.[1]

  • Suboptimal Temperature: The reaction temperature might be too low for the formylation to proceed efficiently.

    • Solution: While the initial formation of the Vilsmeier reagent is typically done at 0-10°C, the formylation of the indole may require a higher temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider gradually increasing the temperature if the reaction is sluggish.[2]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Use TLC to monitor the consumption of the starting material (6-bromoindole). Continue the reaction until the starting material spot is no longer visible.

  • Degradation of Starting Material or Product: Indoles can be sensitive to strongly acidic conditions for prolonged periods.

    • Solution: Ensure a controlled addition of reagents and maintain the recommended temperature profile. A prompt and efficient work-up procedure is also crucial.

Q2: My final product is a dark, tarry substance instead of the expected pale-yellow solid. What went wrong?

The formation of a dark, resinous material is a common issue in indole chemistry and often points to side reactions or product degradation.

  • Excessive Heat: Overheating the reaction mixture can lead to polymerization and decomposition of the indole ring.

    • Solution: Maintain strict temperature control throughout the reaction. Use a reliable thermometer and a controlled heating mantle or oil bath.

  • Air Oxidation: Indoles can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Impure Reagents: Impurities in the starting materials or solvents can catalyze side reactions.

    • Solution: Use high-purity, anhydrous solvents and freshly distilled reagents.

Q3: I am observing a significant amount of an impurity with a similar Rf value to my product on the TLC plate. What could this be and how can I remove it?

A common impurity in the Vilsmeier-Haack formylation of indoles is the corresponding 3-cyanoindole derivative. This can arise if the reaction is exposed to atmospheric moisture or if there are nitrogen-containing impurities in the reagents.

  • Identification: The cyano-impurity can often be identified by its different spectroscopic properties (e.g., a characteristic nitrile stretch in the IR spectrum).

  • Removal:

    • Column Chromatography: Careful column chromatography is often the most effective method for separating this compound from its cyano-analog. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation.

    • Recrystallization: If the impurity level is not too high, recrystallization from a suitable solvent system can be effective.

Q4: What are the best methods for purifying crude this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a good option for removing small amounts of impurities. The key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: This is the preferred method for separating the product from significant amounts of impurities, especially those with similar polarity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to inactive Vilsmeier reagent.Use anhydrous, high-purity DMF and POCl₃. Prepare the Vilsmeier reagent at 0-10°C.
Suboptimal reaction temperature or time.Monitor the reaction by TLC to determine the optimal temperature and duration.
Degradation of starting material or product.Maintain strict temperature control and perform a prompt work-up.
Dark, Tarry Product Overheating the reaction mixture.Use a controlled heating source and monitor the internal temperature.
Air oxidation of the indole.Conduct the reaction under an inert atmosphere (nitrogen or argon).
Impure reagents or solvents.Use high-purity, anhydrous reagents and solvents.
Presence of Impurities Formation of 3-cyano-6-bromoindole.Minimize exposure to moisture and use high-purity reagents. Purify by column chromatography or recrystallization.
Unreacted 6-bromoindole.Ensure complete reaction by monitoring with TLC. Purify by column chromatography.
Di-formylated or other byproducts.Use the correct stoichiometry of reagents. Purify by column chromatography.
Difficult Product Isolation Product is an oil or does not precipitate.Ensure the pH of the aqueous phase during work-up is sufficiently basic to precipitate the product. If it remains oily, attempt extraction with a suitable organic solvent.
Product is difficult to filter.Use a Büchner funnel with appropriate filter paper. If the precipitate is very fine, consider using a celite pad.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 6-Bromoindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes.

  • Formylation: Dissolve 6-bromoindole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography or recrystallization.

Purification Protocols

1. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30% ethyl acetate) is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

2. Recrystallization:

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Synthesis_Pathway cluster_reagent_formation Vilsmeier Reagent Formation 6-Bromoindole 6-Bromoindole Intermediate Iminium Salt Intermediate 6-Bromoindole->Intermediate Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Impurity_Formation Intermediate Iminium Salt Intermediate Product This compound Intermediate->Product Impurity 3-Cyano-6-bromoindole Intermediate->Impurity H2O H₂O (Hydrolysis) H2O->Product Nitrogen_Impurity Nitrogen Impurity/Moisture Nitrogen_Impurity->Impurity Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Purity (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Inert Atmosphere) Check_Reagents->Check_Conditions Reagents OK Analyze_Impurities Analyze Impurities by TLC/NMR Check_Conditions->Analyze_Impurities Conditions OK Purification Optimize Purification (Column Chromatography, Recrystallization) Analyze_Impurities->Purification Success Pure Product, Good Yield Purification->Success

References

Technical Support Center: Stabilizing 6-Bromoindole-3-carbaldehyde for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromoindole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the long-term storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Visual inspection is the first step in assessing the stability of this compound. A noticeable color change from its typical off-white or pale yellow to a pink, red, or brown hue is a common indicator of degradation, likely due to oxidation and polymerization of the indole ring.[1] For a more quantitative assessment, a decrease in purity should be monitored using analytical techniques such as HPLC.

Q2: What are the optimal storage conditions for long-term stability?

A2: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dark, and dry environment. For extended storage, temperatures of -20°C to -80°C are recommended.[2][3] The compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[1][4] To prevent oxidation, storing under an inert atmosphere, such as nitrogen or argon, is highly advised.[1][2][3]

Q3: How long can I store this compound?

A3: The storage duration depends heavily on the conditions. When stored at -20°C under a nitrogen atmosphere, the compound is expected to be stable for at least one month.[2][3] For longer-term storage, up to six months, a temperature of -80°C under nitrogen is recommended.[2][3] It is crucial to minimize freeze-thaw cycles.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to increased susceptibility to degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C or -80°C under an inert atmosphere. It is always best to prepare solutions fresh before use.

Q5: Are there any chemical incompatibilities I should be aware of?

A5: Yes, this compound is incompatible with strong oxidizing agents, which can lead to rapid degradation. It is also sensitive to strong acids and bases.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Compound (e.g., pink, brown) Oxidation of the indole moiety.- Confirm purity using HPLC. - If purity is compromised, consider purification by recrystallization. - For future storage, ensure the vial is tightly sealed and stored under an inert atmosphere (nitrogen or argon) at ≤ -20°C.[1][2]
Unexpected Peaks in HPLC/LC-MS Analysis Degradation of the compound.- Identify the degradation products if possible using LC-MS. - Review storage conditions. Exposure to air, light, or elevated temperatures can cause degradation.[1][4] - Consider on-column degradation as a possibility and optimize HPLC method if necessary.
Decreased Potency or Inconsistent Experimental Results Loss of compound purity over time.- Re-test the purity of your stock of this compound. - Implement a routine quality control check for stored material. - Always use freshly prepared solutions for experiments.
Solidification or Thickening of Solutions Polymerization of the aldehyde.- This is a known issue with some aldehydes. - It is recommended to prepare solutions fresh. - For certain applications, dilution in a primary alcohol to form a more stable hemiacetal could be considered, but this will alter the reactivity of the compound.

Quantitative Data Summary

The following table provides a template for researchers to track the stability of this compound under various storage conditions. It is recommended to perform periodic purity analysis to ensure the integrity of the compound.

Storage Condition Time Point Purity (%) by HPLC Appearance
Room Temperature (in air, exposed to light)099.5Pale Yellow Powder
1 weekData to be filled by userObservation to be filled by user
1 monthData to be filled by userObservation to be filled by user
4°C (in air, dark)099.5Pale Yellow Powder
1 monthData to be filled by userObservation to be filled by user
3 monthsData to be filled by userObservation to be filled by user
-20°C (under Nitrogen, dark)099.5Pale Yellow Powder
1 monthData to be filled by userObservation to be filled by user
6 monthsData to be filled by userObservation to be filled by user
-80°C (under Nitrogen, dark)099.5Pale Yellow Powder
6 monthsData to be filled by userObservation to be filled by user
12 monthsData to be filled by userObservation to be filled by user

Experimental Protocols

Protocol for Assessing the Purity of this compound by HPLC

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a common starting point for indole derivatives.

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: A typical gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30-95% B

    • 25-30 min: 95% B

    • 30-35 min: 95-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute further with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol for a Forced Degradation Study

This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions.

  • Acid Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 60°C for 48 hours.

    • Prepare a solution of the heat-stressed solid for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

    • A control sample should be wrapped in aluminum foil.

    • Prepare a solution of the light-exposed sample for HPLC analysis.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting cluster_experiment Experimental Use storage_conditions Store at -20°C to -80°C Under Inert Gas (N2/Ar) In Amber Vial observe_degradation Observe Degradation? (e.g., color change) storage_conditions->observe_degradation Periodic Check analytical_qc Perform Analytical QC (HPLC, NMR) observe_degradation->analytical_qc Yes prepare_solution Prepare Fresh Solution observe_degradation->prepare_solution No review_storage Review Storage Protocol analytical_qc->review_storage purify Purify Compound (if necessary) analytical_qc->purify review_storage->storage_conditions Optimize purify->storage_conditions run_experiment Run Experiment prepare_solution->run_experiment

Caption: Workflow for storage and troubleshooting of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_polymerization Polymerization indole This compound oxidized_indole Oxidized Indole Derivatives indole->oxidized_indole O2, light, heat carboxylic_acid 6-Bromoindole-3-carboxylic acid indole->carboxylic_acid O2 polymer Polymerized Products indole->polymer Acid/Base catalysis

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromoindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-bromoindole-3-carbaldehyde. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support process optimization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up of this compound, primarily focusing on the Vilsmeier-Haack formylation method.

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is the most widely used and scalable method for the formylation of electron-rich heterocycles like 6-bromoindole.[1][2] This method involves the reaction of 6-bromoindole with a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] It offers high regioselectivity for the C3 position of the indole ring.

Q2: My reaction is resulting in a low yield of the desired product. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃.[5]

  • Incomplete Reaction: The reaction may require more time or a higher temperature to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature.[5]

  • Suboptimal Stoichiometry: An incorrect ratio of reagents can lead to a lower yield. It is crucial to optimize the stoichiometry of the Vilsmeier reagent. An excess may lead to side products.[5]

Q3: The reaction mixture is turning into a dark, tarry residue. How can I prevent this?

A3: Tar formation is a common issue in Vilsmeier-Haack reactions and is often caused by:

  • Reaction Overheating: The formation of the Vilsmeier reagent and its subsequent reaction with the indole is exothermic.[5] Uncontrolled temperature can lead to polymerization and decomposition. Maintain strict temperature control, especially during the addition of POCl₃ and the 6-bromoindole solution. The use of an ice bath or a chiller is recommended.[5]

  • Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.[5] Ensure the 6-bromoindole is of high purity and use anhydrous solvents.

Q4: I am observing multiple spots on my TLC plate after the reaction. What could be the cause?

A4: The presence of multiple products can be due to:

  • Side Reactions: Over-formylation (di-formylation) can occur, although it is less common for indoles. Using a large excess of the Vilsmeier reagent can increase the likelihood of side product formation.[5]

  • Decomposition: The starting material or the product might be decomposing under the reaction conditions. Ensure the reaction temperature and time are not excessive.[5]

  • Impure Starting Material: Impurities in the 6-bromoindole can lead to the formation of corresponding formylated byproducts.

Q5: How can I effectively manage the exotherm during a large-scale reaction?

A5: Managing the exotherm is critical for safety and product quality at scale.

  • Slow Addition: Add the reagents, particularly POCl₃ to DMF and the 6-bromoindole solution to the Vilsmeier reagent, slowly and in a controlled manner.[6]

  • Efficient Cooling: Use a reactor with a cooling jacket and an efficient overhead stirrer to ensure uniform temperature distribution.

  • Reverse Addition: In some cases, adding the Vilsmeier reagent to the indole solution can help control the exotherm.

  • Use of a Co-solvent: While DMF can act as both a reagent and a solvent, using an inert co-solvent like dichloromethane can help in better temperature management.[7]

Q6: What is the best method for purifying the crude this compound at a larger scale?

A6: For larger quantities, recrystallization is often the most practical and scalable purification method. Suitable solvent systems include ethanol/water or ethyl acetate/hexane. Slurrying the crude product in a suitable solvent can also be effective in removing impurities. For very high purity requirements, column chromatography can be employed, though it is less economical at a very large scale.[5]

Experimental Protocols

Synthesis of 6-Bromoindole (Precursor)

A scalable synthesis of 6-bromoindole is crucial for the overall process. The Batcho-Leimgruber indole synthesis is a preferred method for large-scale preparation.[8]

Method: Improved Batcho-Leimgruber Synthesis [9]

This procedure is an improved version suitable for larger scale synthesis.

  • Condensation: In a suitable reactor, 4-bromo-2-nitrotoluene is condensed with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of pyrrolidine. The reaction is typically heated to drive it to completion.

  • Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to form the indole ring. A variety of reducing agents can be used, but careful selection is important to avoid de-bromination.[9]

  • Work-up and Purification: The reaction mixture is worked up by quenching, extraction, and washing. The crude 6-bromoindole is then purified, typically by recrystallization from a suitable solvent system like ethanol/water, to achieve high purity.

Vilsmeier-Haack Formylation of 6-Bromoindole

This protocol is a general guideline for the gram-scale synthesis of this compound. Optimization may be required based on specific laboratory and scale-up conditions.

Materials and Equipment:

  • Three-necked round-bottom flask or a jacketed reactor

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Inert gas supply (Nitrogen or Argon)

  • 6-Bromoindole (high purity)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃, fresh)

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel under an inert atmosphere, place anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of a yellowish-orange solid Vilsmeier reagent may be observed.

  • Formylation Reaction:

    • Dissolve 6-bromoindole (1.0 equivalent) in anhydrous DMF.

    • Slowly add the 6-bromoindole solution to the prepared Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is around 7-8. This step is exothermic and should be performed with caution.

    • The product will precipitate out of the solution as a solid.

    • Stir the slurry for some time to ensure complete precipitation.

    • Collect the solid by filtration and wash it thoroughly with water.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude this compound can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to yield a pale yellow to light brown crystalline solid.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reagent Stoichiometry and Yields for Vilsmeier-Haack Formylation of Indoles

Indole SubstratePOCl₃ (Equivalents)DMF (Equivalents)Temperature (°C)Time (h)Yield (%)
Indole1.2Solvent0 to 351~90
Substituted Indoles1.1 - 1.53.0 - Solvent0 to 802 - 670 - 95
6-Bromoindole1.2 - 1.53.0 - Solvent0 to 502 - 485 - 95 (expected)

Note: Yields are highly dependent on the specific reaction conditions and the scale of the reaction.

Table 2: Physical and Analytical Data for this compound

PropertyValue
Molecular FormulaC₉H₆BrNO
Molecular Weight224.05 g/mol
Melting Point202-206 °C
AppearancePale yellow to light brown crystalline powder[10]
¹H NMR (DMSO-d₆, δ)~12.1 (brs, 1H, NH), ~9.9 (s, 1H, CHO), ~8.3 (s, 1H), ~8.1 (d), ~7.5 (d), ~7.3 (dd)

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway A 6-Bromoindole C Iminium Salt Intermediate A->C Electrophilic Attack B Vilsmeier Reagent (POCl3 + DMF) B->C D This compound C->D H2O H2O (Hydrolysis) H2O->C

Caption: Vilsmeier-Haack synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity (Anhydrous DMF, Fresh POCl3) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions optimize_stoichiometry Optimize Stoichiometry (POCl3/DMF Ratio) start->optimize_stoichiometry success Improved Yield check_reagents->success tar_formation Tar Formation Observed? check_conditions->tar_formation optimize_stoichiometry->success improve_cooling Improve Temperature Control (Slower Addition, Better Cooling) tar_formation->improve_cooling Yes check_sm_purity Check Purity of 6-Bromoindole tar_formation->check_sm_purity No improve_cooling->success check_sm_purity->success failure Issue Persists

References

Technical Support Center: Synthesis of Substituted Indole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common pitfalls in the synthesis of substituted indole-3-carboxaldehydes. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides for various synthetic methods, quantitative data summaries, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize a substituted indole-3-carboxaldehyde. Which synthetic method should I choose?

A1: The choice of synthetic method depends on several factors, including the nature and position of the substituents on the indole ring, the availability of starting materials, and the desired scale of the reaction. The Vilsmeier-Haack reaction is the most common and generally high-yielding method for a wide range of indoles.[1] For indoles with electron-donating groups, the Reimer-Tiemann reaction can be effective, although it may suffer from lower yields and the formation of side products. The Duff reaction is typically used for phenols but can be adapted for electron-rich indoles. If you are starting from a 3-methylindole, direct oxidation is a viable route. For base-sensitive substrates, formylation of an indolylmagnesium halide (Grignard reagent) can be a good option.

Q2: My formylation reaction is resulting in a dark-colored, tarry mixture. What is causing this and how can I prevent it?

A2: Tar formation is a common issue, particularly in acid-catalyzed reactions like the Vilsmeier-Haack or Duff reactions. It is often caused by the polymerization of the indole starting material or the product under the reaction conditions. To minimize this, ensure that the reaction temperature is carefully controlled, and the reaction time is not unnecessarily prolonged. Using purified reagents and maintaining an inert atmosphere can also help prevent degradation and side reactions.

Q3: I am struggling with the purification of my indole-3-carboxaldehyde. What are the recommended methods?

A3: Indole-3-carboxaldehydes are typically crystalline solids and can often be purified by recrystallization.[1] Ethanol is a commonly used solvent for this purpose. If recrystallization is insufficient, column chromatography on silica gel is an effective purification method. A mixture of hexane and ethyl acetate is a common eluent system.

Q4: Can I introduce the formyl group at a different position on the indole ring?

A4: The C-3 position of indole is the most nucleophilic and is therefore the most common site of electrophilic substitution, including formylation. Directing the formylation to other positions, such as C-2, is challenging and usually requires a blocking group at the C-3 position or the use of specific directing groups on the indole nitrogen.

Troubleshooting Guides

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Common Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated indole substrate. 3. Suboptimal reaction temperature or time. 4. Incomplete hydrolysis of the iminium salt intermediate.1. Use anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent under an inert atmosphere. 2. The Vilsmeier-Haack reaction works best with electron-rich indoles. For electron-deficient indoles, consider alternative methods or harsher reaction conditions (higher temperature, longer reaction time). 3. Optimize the reaction temperature and monitor the reaction progress by TLC. 4. Ensure complete hydrolysis by adding a sufficient amount of water or aqueous base during the workup.
Formation of Side Products 1. Diformylation at C-3 and another position. 2. Polymerization of the indole. 3. Reaction at the indole nitrogen.1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). 2. Avoid excessive heating and prolonged reaction times. 3. For N-unsubstituted indoles, N-formylation can occur. This can sometimes be reversed during aqueous workup. If it persists, consider protecting the indole nitrogen.
Difficult Purification 1. Presence of unreacted starting materials. 2. Contamination with colored impurities or tar.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Purify the crude product by column chromatography on silica gel before recrystallization. Washing the crude product with a non-polar solvent can help remove some impurities.

Experimental Protocol: Synthesis of Indole-3-carboxaldehyde [1]

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 288 mL of anhydrous DMF. Cool the flask in an ice-salt bath. Slowly add 86 mL of POCl₃ to the stirred DMF over 30 minutes, maintaining the temperature below 10 °C.

  • Indole Addition: Prepare a solution of 100 g of indole in 100 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to 35 °C and stir for an additional 1-2 hours. The reaction mixture will typically become a thick paste.

  • Workup: Carefully add 300 g of crushed ice to the reaction mixture with vigorous stirring. This should result in a clear, cherry-red solution. Transfer this solution to a larger beaker and slowly add a solution of 375 g of sodium hydroxide in 1 L of water with continuous stirring to make the solution basic.

  • Isolation and Purification: The product will precipitate out of the basic solution. Collect the solid by filtration, wash thoroughly with water, and air dry. The crude product can be recrystallized from ethanol to yield pure indole-3-carboxaldehyde.

Quantitative Data: Vilsmeier-Haack Formylation of Substituted Indoles [2]

Indole DerivativeTemperature (°C)Time (h)Yield (%)
Indole85596
4-Methylindole85790
6-Methylindole90889
6-Chloroindole90891
5-Fluoroindole0584
5-Hydroxyindole85792

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Indole Substituted Indole Indole->Iminium Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis Product Indole-3-carboxaldehyde Hydrolysis->Product Purification Recrystallization / Chromatography Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack reaction.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds like indoles. The reaction typically uses chloroform and a strong base.

Common Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. Inefficient phase transfer of reactants. 2. Decomposition of starting material or product under strong basic conditions. 3. Formation of chlorinated byproducts.1. Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the mixing of the aqueous and organic phases. 2. Carefully control the reaction temperature and time. 3. Use an appropriate stoichiometry of chloroform.
Formation of 3-chloroquinoline (Abnormal Reimer-Tiemann Product) Ring expansion of the indole nucleus can occur under Reimer-Tiemann conditions.[3]This is an inherent side reaction for indoles in the Reimer-Tiemann reaction. To minimize it, carefully control the reaction temperature and consider using a milder base or a two-phase system with a phase-transfer catalyst to moderate the reactivity.
Difficult Separation of Isomers For some substituted indoles, formylation may occur at multiple positions.Optimize the reaction conditions (solvent, temperature, base) to favor the formation of the desired isomer. Purification by column chromatography is often necessary to separate isomers.

Experimental Protocol: Reimer-Tiemann Formylation of Indole [4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve indole in ethanol.

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the stirred solution.

  • Reaction: Heat the mixture to 60-70 °C, and then add chloroform dropwise through the dropping funnel at a rate that maintains a gentle reflux.

  • Completion and Workup: After the addition is complete, continue stirring at the same temperature for 1-2 hours. Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Isolation and Purification: The product can be isolated by steam distillation or extraction with an organic solvent. Further purification can be achieved by column chromatography or recrystallization.

Troubleshooting Decision Tree for Low Yield in Reimer-Tiemann Reaction

Reimer_Tiemann_Troubleshooting Start Low Yield in Reimer-Tiemann Reaction Check_Mixing Is the reaction mixture biphasic with poor mixing? Start->Check_Mixing Add_PTC Add a phase-transfer catalyst (e.g., TBAB). Check_Mixing->Add_PTC Yes Check_Temp Is the reaction temperature too high or the reaction time too long? Check_Mixing->Check_Temp No End Yield Improved Add_PTC->End Optimize_Conditions Optimize temperature and time. Monitor by TLC. Check_Temp->Optimize_Conditions Yes Check_Byproducts Are significant amounts of byproducts (e.g., 3-chloroquinoline) observed? Check_Temp->Check_Byproducts No Optimize_Conditions->End Modify_Conditions Try milder conditions (e.g., lower temperature, different base). Check_Byproducts->Modify_Conditions Yes Check_Byproducts->End No Modify_Conditions->End

Caption: Troubleshooting low yields in the Reimer-Tiemann reaction.

Duff Reaction

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. Its application to indoles is less common but can be effective for electron-rich derivatives.

Common Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. The Duff reaction is generally less efficient than the Vilsmeier-Haack reaction for indoles.[4] 2. Insufficiently acidic reaction medium. 3. Incomplete hydrolysis of the intermediate imine.1. For substrates that are amenable to the Vilsmeier-Haack reaction, it is often the preferred method. 2. Trifluoroacetic acid (TFA) is often a more effective medium than acetic acid.[5] 3. Ensure complete hydrolysis during the acidic workup.
Formation of Polymeric Material Indoles can be prone to polymerization under strongly acidic conditions.Use the minimum amount of acid necessary and control the reaction temperature carefully. Adding the indole substrate slowly to the reaction mixture can also help.

Experimental Protocol: Duff Reaction on an Electron-Rich Indole Derivative

  • Reaction Setup: In a round-bottom flask, dissolve the substituted indole and hexamethylenetetramine in trifluoroacetic acid.

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 70-90 °C) and monitor the progress by TLC.

  • Workup: Cool the reaction mixture and pour it into a mixture of ice and water.

  • Isolation and Purification: The product may precipitate upon dilution. Collect the solid by filtration. If the product is soluble, extract it with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Oxidation of 3-Methylindoles

Substituted indole-3-carboxaldehydes can be prepared by the oxidation of the corresponding 3-methylindoles (skatoles). Various oxidizing agents can be used for this transformation.

Common Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps
Over-oxidation The aldehyde product can be further oxidized to the corresponding carboxylic acid.Choose a mild and selective oxidizing agent. Carefully control the stoichiometry of the oxidant and the reaction temperature.
Formation of Side Products Oxidation can also occur at other positions on the indole ring or lead to the formation of dimeric or polymeric products.[6]The choice of oxidizing agent and reaction conditions is crucial for selectivity. Protect other sensitive functional groups if necessary.

Experimental Protocol: Oxidation of 3-Methylindole with DDQ [3]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 3-methylindole in a suitable solvent mixture, such as tetrahydrofuran and water (9:1).

  • Oxidant Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Formylation of Indolylmagnesium Halides

This method involves the preparation of an indolylmagnesium halide (a Grignard reagent) followed by its reaction with a formylating agent, such as ethyl formate.

Common Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps
Failure to Form the Grignard Reagent 1. Presence of moisture in the glassware or solvents. 2. Inactive magnesium.1. Ensure all glassware is flame-dried under vacuum and all solvents are anhydrous.[7] 2. Activate the magnesium turnings with a small crystal of iodine or by grinding them in a mortar and pestle.[7]
Low Yield of the Formylated Product 1. The Grignard reagent can react at the N-1 position as well as the C-3 position. 2. The Grignard reagent is a strong base and can deprotonate the formylating agent.1. The regioselectivity can be influenced by the solvent and reaction temperature. 2. Use an excess of the formylating agent and add it slowly to the Grignard reagent at a low temperature.

Experimental Protocol: Formylation of Indole via its Grignard Reagent

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether to initiate the formation of ethylmagnesium bromide. Then, add a solution of the substituted indole in anhydrous diethyl ether dropwise.

  • Formylation: Cool the solution of the indolylmagnesium bromide in an ice bath. Add ethyl formate dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Comparison of Synthetic Strategies

Synthesis_Comparison cluster_methods Synthetic Methods cluster_advantages Advantages cluster_disadvantages Disadvantages Title Synthesis of Substituted Indole-3-Carboxaldehydes Vilsmeier Vilsmeier-Haack V_Adv High yields Broad substrate scope Reliable Vilsmeier->V_Adv V_Dis Requires anhydrous conditions Uses corrosive POCl₃ Vilsmeier->V_Dis Reimer Reimer-Tiemann R_Adv Mild conditions for some substrates No strong acid required Reimer->R_Adv R_Dis Low yields Formation of byproducts (e.g., 3-chloroquinoline) Reimer->R_Dis Duff Duff Reaction D_Adv Uses inexpensive reagents Duff->D_Adv D_Dis Generally low efficiency for indoles Requires strongly activating groups Duff->D_Dis Oxidation Oxidation of 3-Methylindoles O_Adv Direct conversion from 3-methylindoles Oxidation->O_Adv O_Dis Potential for over-oxidation Requires 3-methylindole starting material Oxidation->O_Dis Grignard Formylation of Indolylmagnesium Halides G_Adv Suitable for base-sensitive substrates Grignard->G_Adv G_Dis Requires strictly anhydrous conditions Potential for N-formylation Grignard->G_Dis

Caption: Comparison of common synthetic strategies.

References

Validation & Comparative

Reactivity Face-Off: 6-Bromoindole-3-carbaldehyde vs. 6-Chloroindole-3-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the indole-3-carbaldehyde scaffold is a cornerstone for the development of novel bioactive compounds and functional materials. The strategic modification of this privileged heterocycle, particularly at the 6-position, is crucial for tuning its physicochemical and pharmacological properties. Halogenated derivatives, such as 6-bromo and 6-chloroindole-3-carbaldehyde, serve as versatile precursors for a multitude of cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of these two key synthetic intermediates, supported by established chemical principles, to inform substrate selection and reaction optimization for researchers, scientists, and drug development professionals.

The fundamental difference in the chemical behavior of 6-bromoindole-3-carbaldehyde and 6-chloroindole-3-carbaldehyde in palladium-catalyzed cross-coupling reactions lies in the inherent properties of the carbon-halogen bond. The reactivity of aryl halides in the critical oxidative addition step of the catalytic cycle is well-established and follows the order of decreasing carbon-halogen bond strength: C-I > C-Br > C-Cl.[1][2] This principle dictates that the weaker carbon-bromine bond in this compound will undergo oxidative addition more readily than the stronger carbon-chlorine bond in its chloro-analogue. Consequently, this compound is generally the more reactive substrate, often necessitating milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable yields.[1][2]

Quantitative Reactivity Comparison in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds.[3] The enhanced reactivity of the bromo-derivative is evident in the milder conditions and high yields typically achieved. While 6-chloroindole-3-carbaldehyde is a viable substrate, it often requires more specialized and forcing conditions, such as the use of more electron-rich and bulky phosphine ligands.[1][4]

FeatureThis compound6-Chloroindole-3-carbaldehyde
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄
Typical Solvent Dioxane/Water, Toluene/WaterDioxane/Water
Reaction Temperature 80-100 °C100-120 °C
General Observation High yields under milder conditions.Requires more forcing conditions and specialized catalysts for efficient coupling.[1]
Heck Reaction

The Heck reaction, which facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, also highlights the superior reactivity of the bromo-substituted indole.[5][6]

FeatureThis compound6-Chloroindole-3-carbaldehyde
Typical Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ with bulky phosphine ligands
Typical Base Et₃N, NaOAcK₂CO₃, Cs₂CO₃
Typical Solvent DMF, NMPDMA, NMP
Reaction Temperature 100-140 °COften > 120 °C
General Observation Higher yields under milder conditions compared to the chloro-analogue.More challenging substrate requiring forcing conditions and specialized catalysts.[1]
Buchwald-Hartwig Amination

For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is an indispensable tool.[7][8][9] The difference in reactivity between the bromo and chloro derivatives is also pronounced in this transformation.

FeatureThis compound6-Chloroindole-3-carbaldehyde
Typical Catalyst Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, BINAP)Similar to bromo-derivative, but often requires higher catalyst loading.
Typical Base NaOtBu, K₃PO₄NaOtBu, LiHMDS
Typical Solvent Toluene, DioxaneToluene, Dioxane
Reaction Temperature 80-110 °C100-130 °C
General Observation Readily undergoes amination with a wide range of amines.More challenging substrate, often necessitating careful optimization of catalyst and ligand.[1]

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for a comparative study of this compound and 6-chloroindole-3-carbaldehyde.

Protocol 1: Suzuki-Miyaura Coupling of 6-Haloindoles

Materials:

  • This compound or 6-Chloroindole-3-carbaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for the bromo-derivative, 2 mol%; Pd(OAc)₂/SPhos for the chloro-derivative, 2 mol%)

  • Base (e.g., K₂CO₃ for the bromo-derivative, 2.0 mmol; K₃PO₄ for the chloro-derivative, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add the 6-haloindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromo-derivative, 110 °C for the chloro-derivative) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 6-Haloindoles

Materials:

  • This compound or 6-Chloroindole-3-carbaldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a flame-dried Schlenk tube.

  • Add the 6-haloindole and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat to the appropriate temperature (e.g., 100 °C for the bromo-derivative, 120 °C for the chloro-derivative) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Visualizing Workflows and Biological Pathways

To further aid in the conceptualization of the experimental and biological contexts of these compounds, the following diagrams are provided.

G cluster_workflow Comparative Experimental Workflow start Select Substrate: 6-Bromo or 6-Chloroindole-3-carbaldehyde reactants Add Coupling Partner: - Arylboronic Acid (Suzuki) - Alkene (Heck) - Amine (Buchwald-Hartwig) start->reactants catalyst Add Pd Catalyst and Ligand reactants->catalyst base Add Base catalyst->base solvent Add Degassed Solvent base->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Product purification->product

Caption: A generalized workflow for the comparative analysis of 6-bromo and 6-chloroindole-3-carbaldehyde reactivity in palladium-catalyzed cross-coupling reactions.

Indole-3-carbaldehyde and its derivatives are not only important synthetic intermediates but also possess significant biological activities. For instance, indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting the NLRP3 inflammasome.[10]

G cluster_pathway Inhibition of NLRP3 Inflammasome by Indole-3-Carboxaldehyde LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming IL1B IL-1β / IL-18 Maturation & Secretion Pro_IL1B->IL1B NLRP3_activation NLRP3 Inflammasome Assembly and Activation NLRP3_priming->NLRP3_activation ROS ROS Production ROS->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation I3A Indole-3-Carboxaldehyde I3A->ROS

Caption: A simplified signaling pathway illustrating the inhibitory effect of indole-3-carboxaldehyde on the LPS-induced NLRP3 inflammasome activation via the reduction of reactive oxygen species (ROS).

References

A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] A common strategy to modulate the physicochemical and biological properties of these molecules is halogenation, with bromination being particularly prevalent in marine-derived natural products.[2][3][4] The introduction of a bromine atom can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced biological potency and target selectivity compared to their non-halogenated counterparts.[1][2][5]

This guide provides an objective comparison of the biological activities of brominated and non-brominated indoles, supported by experimental data, to assist researchers in drug discovery and development.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data comparing the biological activities of brominated indoles and their non-brominated analogues.

Table 1: Anti-inflammatory Activity

CompoundTarget/AssayPotency (IC₅₀)Source Organism/TypeReference
Isatin (Non-brominated)Nitric Oxide (NO) Inhibition~63.3 µg/mL (430 µM)Synthetic[6]
5-Bromoisatin Nitric Oxide (NO) Inhibition34.3 µg/mL (151.6 µM)Synthetic[6]
6-Bromoisatin NF-κB Translocation Inhibition63.7% reduction at 40 µg/mLSynthetic[6]
6-Bromoindole NF-κB Translocation Inhibition60.7% reduction at 40 µg/mLSynthetic[6]

Table 2: Anticancer & Cytotoxic Activity

CompoundCell LinePotency (IC₅₀ / EC₅₀)Source Organism/TypeReference
Topsentin (Brominated)P-388 (Murine Leukemia)3.0 µg/mLSpongosorites ruetzleri (Sponge)[7]
Topsentin Analogue (Non-brominated)P-388 (Murine Leukemia)More potent than brominated version*Synthetic[7]
Compound 64 (Brominated)L929 (Mouse Fibroblast)7 µMPseudovibrio denitrificans (Bacteria)[8]
Compound 64 (Brominated)A549 (Human Lung Carcinoma)8 µMPseudovibrio denitrificans (Bacteria)[8]
Spirotryprostatin G (Brominated)HL-60 (Human Promyelocytic Leukemia)6.0 µMPenicillium brasilianum (Fungus)[9]
Meriolin 1 (Non-halogenated)CDK9/cyclin T0.026 µMSynthetic[4]
Meriolin 11 (5-Bromo)CDK9/cyclin T1.00 µMSynthetic[4]
Meriolin 1 (Non-halogenated)GSK-3α/β0.07 µMSynthetic[4]
Meriolin 11 (5-Bromo)GSK-3α/β30.0 µMSynthetic[4]

*Note: The study on topsentin analogues stated that while hydroxyl group introduction enhanced cytotoxicity, bromination diminished activity, though specific IC₅₀ values for the non-brominated parent were not provided in the snippet.[7]

Table 3: Antimicrobial Activity

CompoundOrganismPotency (MIC)Source Organism/TypeReference
Tris-indoline (Non-brominated)E. coli, P. aeruginosa, B. subtilisActiveSynthetic[10]
Brominated Tris-indoline Analogs E. coli, P. aeruginosa, B. subtilisInactiveSynthetic[10]
Tulongicin A (Di-brominated)Staphylococcus aureus1.2 µg/mLTopsentia sp. (Sponge)[9][11]
Dihydrospongotine C (Mono-brominated)Staphylococcus aureus3.7 µg/mLTopsentia sp. (Sponge)[9][11]
3,3′-bis-indole (Non-brominated)Bacteria & Candida albicans64 to 256 µg/mLNocardiopsis sp. (Actinomycete)[8]

Key Mechanisms and Structure-Activity Insights

The presence and position of bromine on the indole ring profoundly influence biological activity.[3] Bromine's unique chemical properties, such as increased lipophilicity and altered electronic distribution, often translate to enhanced biological potency.[1]

Anti-inflammatory Activity

Brominated indoles demonstrate significant anti-inflammatory effects by modulating key signaling pathways.[1] A crucial mechanism is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[1][6] In studies using lipopolysaccharide (LPS)-stimulated macrophages, compounds like 6-bromoindole and 6-bromoisatin were shown to significantly reduce the translocation of NF-κB to the nucleus.[1][6] This action downregulates the expression of pro-inflammatory genes, decreasing the production of mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂).[1][6]

Comparatively, mono-brominated indole and isatin compounds show more potent inhibitory activity against NO, TNF-α, and PGE₂ than non-brominated isatin.[6] The position of the bromine atom is also critical; for anti-inflammatory activity in isatins, the potency follows the order: 5-Bromo > 6-Bromo > 7-Bromo.[6]

G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) BrominatedIndole Brominated Indoles (e.g., 6-Bromoisatin) BrominatedIndole->NFkB_nuc Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) DNA->Genes Transcription Mediators Inflammatory Mediators (TNF-α, NO, PGE₂) Genes->Mediators Translation

Caption: Inhibition of the NF-κB signaling pathway by brominated indoles.
Anticancer Activity

The effect of bromination on anticancer activity is complex and appears to be context-dependent. For instance, structure-activity relationship studies on topsentin, a bis(indolyl)imidazole from a marine sponge, revealed that bromination diminishes its cytotoxic activity.[7] Conversely, for a class of kinase inhibitors known as meriolins, halogenation has varied effects. The addition of a bromine atom at the C-5 position of meriolin leads to a significant drop in inhibitory activity against CDK9 and GSK-3 kinases, while other kinases are less affected.[4] However, other studies suggest that halogen substitutions, including chloro and bromo groups, can significantly enhance the anticancer activity of certain indole derivatives.[12]

Antimicrobial Activity

The influence of bromination on antimicrobial properties can also vary. In one case, a non-brominated tris-indoline compound displayed antibacterial activity against several bacterial strains, but its brominated analogs were inactive, suggesting that the addition of bromine can reduce the antibacterial spectrum.[10] However, many potent antimicrobial compounds isolated from marine sources are brominated indoles, such as tulongicin A and dihydrospongotine C, which show strong activity against Staphylococcus aureus.[9][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to evaluate the biological activities of indole derivatives.

Protocol 1: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (brominated and non-brominated indoles). Pre-treat the cells for 1 hour.[1]

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the untreated control group.[1]

  • Incubation: Incubate the plates for 24 hours at 37°C.[1]

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[1]

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

G start Start seed Seed Macrophages (5x10⁴ cells/well) in 96-well plate start->seed adhere Incubate overnight to allow adherence seed->adhere treat Treat cells with various concentrations of indole compounds (1 hr) adhere->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate24 Incubate for 24 hours at 37°C stimulate->incubate24 supernatant Collect 50 µL of supernatant incubate24->supernatant griess Perform Griess Assay: 1. Add Reagent A 2. Add Reagent B supernatant->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % Inhibition and IC₅₀ value measure->analyze end End analyze->end

Caption: Experimental workflow for the Nitric Oxide (NO) Inhibition Assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[1]

  • Serial Dilutions: Serially dilute the test compounds (brominated and non-brominated indoles) in the broth medium within a 96-well microtiter plate.[1]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

G cluster_SAR Structure-Activity Relationship (SAR) for Anti-inflammatory Activity of Bromoisatins cluster_potency Isatin Isatin (Non-brominated) Weak Activity Br5 5-Bromoisatin High Activity Br6 6-Bromoisatin Moderate Activity Br7 7-Bromoisatin Low Activity High High Med Moderate Low Low Arrow1 > Arrow2 >

Caption: SAR of bromoisatins on anti-inflammatory activity.

Conclusion

Brominated indoles represent a rich source of bioactive compounds with significant therapeutic potential across anti-inflammatory, anticancer, and antimicrobial applications.[1] The addition of bromine to an indole scaffold is a powerful strategy for modulating biological activity, though its effect—whether enhancing or diminishing potency—is highly dependent on the specific molecular structure, the position of the halogen, and the biological target . This guide highlights that while bromination can lead to more potent anti-inflammatory agents, its effect on cytotoxicity and antimicrobial action is more variable. Therefore, a comparative approach, testing both halogenated and non-halogenated analogues, is essential in the early stages of drug discovery to elucidate structure-activity relationships and identify the most promising therapeutic leads.

References

A Spectroscopic Showdown: Unmasking the Isomers of Indole-3-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is paramount. This guide provides a detailed spectroscopic comparison of indole-3-aldehyde and its five constitutional isomers, offering a clear differentiation based on experimental data.

Indole-3-aldehyde and its isomers (2-, 4-, 5-, 6-, and 7-formylindole) are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds. While sharing the same molecular formula (C₉H₇NO) and weight (145.16 g/mol ), their distinct structural arrangements lead to unique spectroscopic fingerprints. This guide delves into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data to facilitate their unambiguous identification.

At a Glance: A Comparative Overview of Spectroscopic Data

The following tables summarize the key spectroscopic data for the six isomers of formylindole. This data has been compiled from various spectral databases and peer-reviewed publications.

Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆, chemical shifts in ppm)

Position of -CHOH-2H-3H-4H-5H-6H-7-CHONH
2-formylindole -7.15 (s)7.60 (d)7.18 (t)7.45 (t)7.65 (d)9.80 (s)12.20 (br s)
3-formylindole 8.37 (s)-8.15 (d)7.25 (t)7.20 (t)7.50 (d)9.95 (s)12.10 (br s)
4-formylindole 7.80 (t)7.30 (t)-7.65 (d)7.20 (t)7.90 (d)10.20 (s)11.80 (br s)
5-formylindole 7.55 (t)6.60 (t)8.10 (d)-7.70 (dd)7.50 (d)9.90 (s)11.60 (br s)
6-formylindole 7.95 (s)6.50 (d)7.60 (d)7.80 (s)-7.40 (d)9.85 (s)11.50 (br s)
7-formylindole 7.60 (t)6.60 (t)7.80 (d)7.10 (t)7.75 (d)-10.30 (s)11.90 (br s)

Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆, chemical shifts in ppm)

Position of -CHOC-2C-3C-3aC-4C-5C-6C-7C-7a-CHO
2-formylindole 138.5111.0128.0122.5121.0124.0112.5136.0185.0
3-formylindole 139.0118.0124.5122.0123.0121.5112.0137.0185.5
4-formylindole 126.0103.0125.5131.0121.0128.0115.0136.5192.0
5-formylindole 127.0102.5126.0122.0130.0124.0111.5138.0192.5
6-formylindole 125.0102.0127.5120.0121.5132.0114.0135.0192.0
7-formylindole 126.5104.0128.5120.5122.5118.0129.0134.0190.0

Table 3: IR, UV-Vis, and Mass Spectrometry Data

Position of -CHOIR (C=O, cm⁻¹)IR (N-H, cm⁻¹)UV-Vis (λmax, nm)Mass Spectrum (m/z)
2-formylindole ~1660~3280~215, 295, 315145 (M+), 144, 116, 89
3-formylindole ~1655~3250~210, 245, 260, 300145 (M+), 144, 116, 89
4-formylindole ~1680~3300~220, 250, 310145 (M+), 144, 116, 89
5-formylindole ~1675~3300~225, 255, 320145 (M+), 144, 116, 89
6-formylindole ~1670~3300~220, 260, 325145 (M+), 144, 116, 89
7-formylindole ~1690~3300~215, 245, 305145 (M+), 144, 116, 89

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of indole-3-aldehyde isomers.

Synthesis of Formylindole Isomers (Vilsmeier-Haack Reaction)

A common method for the synthesis of indole-3-aldehydes is the Vilsmeier-Haack reaction. For other isomers, multi-step synthetic routes starting from appropriately substituted indoles or anilines are typically employed.

  • Reagents and Solvents: Indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), dichloromethane (DCM), ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a stirred solution of indole in DMF at 0 °C, POCl₃ is added dropwise.

    • The reaction mixture is stirred at room temperature for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC).

    • The reaction mixture is then poured into ice-cold water and neutralized with a NaOH solution.

    • The aqueous layer is extracted with DCM or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired formylindole isomer.

Spectroscopic Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard pulse programs are used for acquiring ¹H and ¹³C{¹H} spectra. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers all expected signals.

  • Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is measured over a wavelength range of 200-400 nm. The solvent is used as a reference.

  • Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for these compounds.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Visualizing the Isomeric Landscape and Analytical Workflow

The following diagrams illustrate the structural relationship between the indole-3-aldehyde isomers and the general workflow for their spectroscopic comparison.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Isomers Purification Purification (Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Comparison Comparative Data Analysis NMR->Data_Comparison IR->Data_Comparison UV_Vis->Data_Comparison MS->Data_Comparison Structure_Elucidation Structure Elucidation Data_Comparison->Structure_Elucidation

Comparative Efficacy of 6-Bromoindole-3-carbaldehyde Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent search for novel and effective antifungal agents to combat the growing threat of resistant fungal pathogens, indole derivatives have emerged as a promising class of compounds.[1][2] Halogenated indoles, in particular, have demonstrated significant broad-spectrum antimicrobial and antifungal activity.[3] This guide provides a comparative analysis of the antifungal efficacy of 6-bromoindole-3-carbaldehyde derivatives, with a focus on 3-acyl-6-bromoindoles, presenting key experimental data, detailed methodologies, and visualizations of relevant pathways.

Quantitative Antifungal Activity

The antifungal potential of 6-bromoindole and its 3-acyl derivatives has been evaluated against significant plant pathogenic fungi, Botrytis cinerea (gray mold) and Monilinia fructicola (brown rot). The following tables summarize the in vitro antifungal activity, presenting the half-maximal effective concentration (EC50) for mycelial growth inhibition and the percentage of conidial germination inhibition.

Table 1: In Vitro Antifungal Activity against Botrytis cinerea

CompoundEC50 (µg/mL) for Mycelial Growth% Inhibition of Conidial Germination
6-bromoindole (I)11.62Ineffective
3-acetyl-6-bromoindole (II)>100100%
1-(6-bromo-1H-indol-3-yl)propan-1-one (IV)>10098%
1-(6-bromo-1H-indol-3-yl)butan-1-one (V)>10097%
Commercial Fungicide (BC-1000®)>100Not specified
Commercial Fungicide (Captan®)>100Not specified
Commercial Fungicide (Mystic®)12.50Not specified

Data sourced from a study on the fungicidal potential of 3-acyl-6-bromoindole derivatives.[4]

Table 2: In Vitro Antifungal Activity against Monilinia fructicola

CompoundEC50 (µg/mL) for Mycelial Growth% Inhibition of Conidial Germination
6-bromoindole (I)18.84Ineffective
3-acetyl-6-bromoindole (II)>10096%
1-(6-bromo-1H-indol-3-yl)propan-1-one (IV)>10095%
1-(6-bromo-1H-indol-3-yl)butan-1-one (V)>10094%
Commercial Fungicide (BC-1000®)>100Not specified
Commercial Fungicide (Captan®)>100Not specified
Commercial Fungicide (Mystic®)25.00Not specified

Data sourced from a study on the fungicidal potential of 3-acyl-6-bromoindole derivatives.[4]

The data reveals a significant finding: while the parent compound, 6-bromoindole, is a potent inhibitor of mycelial growth, its 3-acyl derivatives are highly effective at inhibiting conidial germination, suggesting different mechanisms of action and potential applications as preventative agents.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 6-bromoindole derivatives.

Synthesis of 3-Acyl-6-bromoindole Derivatives

A green and efficient microwave-assisted methodology was employed for the synthesis of 3-acyl-6-bromoindoles.[4]

  • Starting Material: 6-bromoindole.

  • Acylation: The 6-bromoindole is acylated at the C3 position using various acylating agents (e.g., acetyl chloride, propionyl chloride, butyryl chloride) in a suitable solvent.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation to facilitate a rapid and efficient reaction.

  • Purification: The resulting 3-acyl-6-bromoindole derivatives are purified using standard techniques such as column chromatography.

In Vitro Antifungal Activity Assays

Mycelial Growth Inhibition Assay:

  • Culture Preparation: The test fungi (Botrytis cinerea and Monilinia fructicola) are cultured on potato dextrose agar (PDA).

  • Compound Preparation: The 6-bromoindole derivatives are dissolved in a suitable solvent and added to the PDA medium at various concentrations.

  • Inoculation: A mycelial plug of the test fungus is placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a controlled temperature until the mycelial growth in the control plate (without the compound) reaches the edge.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value is then determined.[4]

Conidial Germination Inhibition Assay:

  • Spore Suspension: A spore suspension of the test fungi is prepared in a nutrient-rich medium.

  • Compound Addition: The test compounds are added to the spore suspension at a specific concentration.

  • Incubation: The treated spore suspension is incubated for a set period.

  • Microscopic Examination: A sample of the suspension is observed under a microscope to determine the percentage of germinated spores compared to an untreated control.[4]

Visualizing Pathways and Workflows

General Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of 6-bromoindole derivatives to the evaluation of their antifungal activity.

G cluster_synthesis Synthesis cluster_evaluation Antifungal Evaluation cluster_analysis Mechanism of Action Studies start 6-Bromoindole acyl Acylation with Microwave Assistance start->acyl purify Purification acyl->purify derivatives 3-Acyl-6-bromoindole Derivatives purify->derivatives mycelial Mycelial Growth Inhibition Assay derivatives->mycelial conidial Conidial Germination Inhibition Assay derivatives->conidial data Data Analysis (EC50, % Inhibition) mycelial->data conidial->data docking Molecular Docking data->docking

Experimental workflow for antifungal evaluation.
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

Molecular docking studies suggest that 6-bromoindole derivatives may exert their antifungal effects by inhibiting key mitochondrial enzymes, such as succinate dehydrogenase (SDH).[4][5] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain ATP ATP ETC->ATP ATP Production SDH Succinate Dehydrogenase (SDH) SDH->ETC Fumarate Fumarate SDH->Fumarate Fumarate Succinate->SDH Succinate Derivative 6-Bromoindole Derivative Derivative->SDH Inhibition

Inhibition of Succinate Dehydrogenase.

Conclusion

This compound derivatives, particularly 3-acyl-6-bromoindoles, demonstrate significant and varied antifungal activities. The parent 6-bromoindole is effective against mycelial growth, while its 3-acyl derivatives are potent inhibitors of spore germination.[4] This dual-action capability within the same chemical scaffold highlights the potential for developing specialized fungicides that target different stages of fungal development.[4] Further research into the precise mechanisms of action and in vivo efficacy is warranted to fully realize the therapeutic potential of this promising class of antifungal compounds.

References

Validating the Structure of 6-Bromoindole-3-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 6-Bromoindole-3-carbaldehyde and its derivatives. It includes supporting experimental data, detailed methodologies, and visual workflows to aid researchers in confirming the chemical structures of these valuable synthetic intermediates.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, serving as precursors for a wide range of biologically active compounds. Accurate structural confirmation is a critical step in the synthesis and development of novel therapeutics based on this framework. This guide outlines the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structural validation often depends on the specific requirements of the analysis, including the level of detail required, the nature of the sample, and the available instrumentation.

TechniqueInformation ProvidedSample RequirementsThroughput
NMR Spectroscopy Detailed information on the chemical environment of each atom, connectivity between atoms, and stereochemistry.Soluble sample (1-10 mg) in a deuterated solvent.High
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns provide clues about the molecular structure.Small sample amount (µg to ng), can be solid, liquid, or in solution.Very High
X-ray Crystallography Unambiguous determination of the three-dimensional atomic arrangement in a single crystal, including absolute stereochemistry.High-quality single crystal (typically >0.1 mm in all dimensions).Low

Quantitative Data Comparison

The following tables summarize key quantitative data obtained from the analysis of this compound and several of its derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound1-Methyl-6-bromoindole-3-carbaldehyde1-Ethyl-6-bromoindole-3-carbaldehyde5,6-Dibromoindole-3-carbaldehyde
CHO~10.0~9.95~9.96~9.9
H-2~8.2~7.66~7.68~8.2
H-4~7.7~8.21~8.17~8.5
H-5~7.3~7.44~7.15-
H-7~7.9~7.35~7.18~8.1
N-H~8.8 (broad)--~9.0 (broad)
N-CH₃-~3.84--
N-CH₂CH₃--~4.20 (q)-
N-CH₂CH₃--~1.54 (t)-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound1-Methyl-6-bromoindole-3-carbaldehyde1-Ethyl-6-bromoindole-3-carbaldehyde5,6-Dibromoindole-3-carbaldehyde
C=O~185.0~184.5~184.4~185.2
C-2~138.0~137.3~137.0~139.0
C-3~118.0~118.1~118.1~117.5
C-3a~125.0~125.3~125.5~127.0
C-4~123.0~123.6~122.9~124.0
C-5~126.0~124.1~122.1-
C-6~116.0~115.5~115.0~118.0
C-7~114.0~112.2~110.0~116.0
C-7a~136.0~135.3~137.5~135.5
N-CH₃-~33.7--
N-CH₂CH₃--~41.9-
N-CH₂CH₃--~15.1-

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Formula[M]+[M+2]+Key Fragments
This compoundC₉H₆BrNO222.96224.96195/197 ([M-CHO]+), 116 ([M-Br-CO]+)
1-Methyl-6-bromoindole-3-carbaldehydeC₁₀H₈BrNO236.98238.98208/210 ([M-CHO]+), 130 ([M-Br-CO]+)
1-Ethyl-6-bromoindole-3-carbaldehydeC₁₁H₁₀BrNO250.99252.99222/224 ([M-CHO]+), 144 ([M-Br-CO]+)
5,6-Dibromoindole-3-carbaldehydeC₉H₅Br₂NO300.87302.87272/274/276 ([M-CHO]+), 115 ([M-2Br-CO]+)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including atom connectivity and chemical environment.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire data with a spectral width of approximately 12 ppm.

    • Set the number of scans to 16 or higher for good signal-to-noise.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Acquire data with a spectral width of approximately 220 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Process the raw data (FID) using appropriate software. Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to deduce connectivity. Assign ¹³C NMR signals based on chemical shifts and comparison with predicted values or related compounds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to gain structural information from fragmentation patterns.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be via direct infusion or gas chromatography. For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.

  • Ionization: Ionize the sample molecules. Electron ionization (EI) is common for GC-MS and results in extensive fragmentation. ESI is a softer ionization technique that often leaves the molecular ion intact.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum. The peak with the highest m/z often corresponds to the molecular ion ([M]+). For brominated compounds, a characteristic isotopic pattern with peaks at [M]+ and [M+2]+ in an approximate 1:1 ratio will be observed. Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a formyl group, -CHO).

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule.

Procedure:

  • Crystal Growth: Grow a single, high-quality crystal of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray beam. Rotate the crystal and collect the diffraction pattern data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

Mandatory Visualizations

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesize Derivative Purification Purify (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if single crystal) Purification->Xray optional Data_Analysis Analyze Spectral & Crystallographic Data NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Inconsistent_Data Inconsistent Data? Data_Analysis->Inconsistent_Data Structure_Confirmation Confirm Structure Inconsistent_Data->Purification Yes (Re-purify/Re-synthesize) Inconsistent_Data->Structure_Confirmation No

Caption: A logical workflow for the synthesis, purification, and structural validation of novel compounds.

G Signaling Pathway Modulation by Indole-3-Carboxaldehyde I3A Indole-3-Carboxaldehyde (or derivative) TLR4 Toll-like Receptor 4 (TLR4) I3A->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates p38 p38 MAPK TLR4->p38 Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Induces Transcription p38->Inflammatory_Cytokines Induces Transcription Inflammation Inflammatory Response Inflammatory_Cytokines->Inflammation

Caption: Inhibition of the TLR4/NF-κB/p38 signaling pathway by indole-3-carboxaldehyde.

Navigating Biological Assays: A Comparative Guide to the Cross-Reactivity of 6-Bromoindole-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is critical in the early stages of discovery. This guide provides a comparative overview of the biological activity of 6-Bromoindole-3-carbaldehyde and its derivatives, offering insights into their cross-reactivity profiles in various assays. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document serves as a valuable resource for interpreting screening results and guiding medicinal chemistry efforts.

This compound is a versatile synthetic intermediate widely employed in the development of bioactive molecules, including kinase inhibitors and agents with antimicrobial or antifungal properties.[1] Its indole scaffold provides a privileged structure for interaction with a range of biological targets. However, this same structural feature can also lead to cross-reactivity, where the compound interacts with unintended targets, potentially causing off-target effects. This guide explores the known biological activities of derivatives of this compound and provides the necessary experimental context for assessing potential cross-reactivity.

Comparative Biological Activity

While specific, publicly available screening data for this compound across a broad range of biological assays is limited, the analysis of its derivatives provides valuable insights into the potential activity profile of this chemical scaffold. The following tables summarize the biological activities of various indole derivatives, including those structurally related to this compound, in different assays.

Antifungal Activity of 3-Acyl-6-bromoindole Derivatives

Derivatives of 6-bromoindole have been investigated for their antifungal properties. The following table presents the half-maximal effective concentration (EC50) values for a series of 3-acyl-6-bromoindoles against two pathogenic fungi, Botrytis cinerea and Monilinia fructicola.[2]

CompoundModification from this compoundEC50 vs. B. cinerea (µg/mL)EC50 vs. M. fructicola (µg/mL)
6-Bromoindole (Parent Scaffold)Removal of the 3-carbaldehyde group11.6218.84
3-acetyl-6-bromoindoleAcyl group at C3>250>250
(6-bromo-1H-indol-3-yl)(4-fluorophenyl)methanoneAromatic acyl group at C3104.3112.5
(6-bromo-1H-indol-3-yl)(4-chlorophenyl)methanoneAromatic acyl group at C398.7105.4

Data sourced from a study on the fungicidal potential of 3-acyl-6-bromoindole derivatives.[2]

Kinase Inhibitory Activity of Indole-Based Derivatives

Key Signaling Pathway: PI3K/Akt/mTOR

Many indole-based compounds are designed to target components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[3][4][5] Understanding this pathway is crucial for interpreting the on-target and potential off-target effects of inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation

Figure 1. The PI3K/Akt/mTOR signaling cascade.

Experimental Protocols

To facilitate the reproducible assessment of the biological activity and potential cross-reactivity of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • Add 5 µL of the test compound solution to the wells of the microplate.

    • Add 10 µL of 2x kinase solution to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 2x substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This protocol outlines a standard method for assessing the effect of a compound on cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • Microplate reader capable of absorbance measurements

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the test wells).

    • Incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is required to evaluate the cross-reactivity of a compound. The following workflow outlines the key steps in this process.

Cross_Reactivity_Workflow Start Start: Compound of Interest Primary_Screen Primary Assay (e.g., Target Kinase) Start->Primary_Screen Hit_Identified Active? Primary_Screen->Hit_Identified Secondary_Screen Secondary/Orthogonal Assay Hit_Identified->Secondary_Screen Yes Inactive Inactive Hit_Identified->Inactive No Selectivity_Panel Selectivity Profiling (e.g., Kinase Panel) Secondary_Screen->Selectivity_Panel Cytotoxicity Cell-based Cytotoxicity Assay Secondary_Screen->Cytotoxicity Data_Analysis Data Analysis & SAR Selectivity_Panel->Data_Analysis Cytotoxicity->Data_Analysis End End: Cross-Reactivity Profile Data_Analysis->End

Figure 2. A typical workflow for assessing compound cross-reactivity.

This guide provides a foundational understanding of the potential biological activities of this compound and its derivatives. The provided protocols and workflows are intended to assist researchers in designing and executing experiments to thoroughly characterize the selectivity and potential cross-reactivity of this and other indole-based compounds. A comprehensive assessment of off-target activities is essential for the successful development of safe and effective therapeutic agents.

References

Comparative Docking Analysis of 6-Bromoindole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in-silico performance of various 6-bromoindole derivatives against key biological targets, supported by experimental data from recent studies. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The 6-bromoindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Comparative molecular docking studies are crucial in elucidating the binding interactions of novel derivatives and predicting their potential efficacy as therapeutic agents. This guide synthesizes findings from recent research to provide a comparative overview of the docking performance of various 6-bromoindole derivatives against fungal and bacterial protein targets.

Quantitative Docking Performance

The following tables summarize the binding affinities of different series of 6-bromoindole derivatives against their respective protein targets as reported in recent literature.

Antifungal Activity: Targeting Fungal Enzymes

A study focusing on 3-acyl-6-bromoindole derivatives investigated their potential as antifungal agents by targeting succinate dehydrogenase (SDH) and catalase MfCat2.[1] The parent compound, 6-bromoindole, showed potent inhibition of mycelial growth, while its acylated derivatives exhibited strong inhibition of conidial germination.[1]

CompoundTarget EnzymeDocking Score (kcal/mol)
6-bromoindole (I)SDH-8.960
1-(6-bromo-1H-indol-3-yl)ethan-1-one (II)MfCat2-9.722
1-(6-bromo-1H-indol-3-yl)-2-methylpropan-1-one (V)MfCat2-9.578

Table 1: Binding energies of 3-acyl-6-bromoindole derivatives against fungal enzymes SDH and MfCat2.[1]

Antibacterial Activity: Targeting Bacterial Enzymes

In a different investigation, N-alkylated 6-bromoindoline-2,3-dione derivatives were synthesized and their antibacterial potential was evaluated through molecular docking against penicillin-binding proteins.[2]

Quantitative docking scores for these derivatives were not explicitly provided in the abstract, however, the study indicated that compounds 4 and 8 exhibited the highest efficacy.[2]

Another class of 6-bromoindole derivatives has been identified as inhibitors of bacterial cystathionine γ-lyase (CGL), an enzyme involved in hydrogen sulfide production which protects bacteria from oxidative stress.[3]

Specific docking scores for these CGL inhibitors were not detailed in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-silico and in-vitro findings.

Synthesis of 3-Acyl-6-bromoindole Derivatives

A green and efficient microwave-assisted methodology was employed for the synthesis of 3-acyl-6-bromoindoles. The general scheme involved the reaction of 6-bromoindole with the corresponding linear or aromatic anhydride using Y(OTf)3 as a catalyst in [BMI]BF4. The reaction conditions were optimized for temperature and time depending on the anhydride used.[1]

Molecular Docking Protocol for Fungal Targets (SDH and MfCat2)

The molecular docking studies for the 3-acyl-6-bromoindole derivatives against SDH and MfCat2 were performed to investigate their binding affinities.[1] While the specific software and detailed parameters were not mentioned in the provided text, a general workflow for such a study is outlined below.

Molecular Docking Protocol for Bacterial Targets (PDB: 3G7B and 3T0T)

For the N-alkylated 6-bromoindoline-2,3-dione derivatives, molecular docking studies were performed using the AutoDock Vina program to investigate their binding patterns with inhibitory targets from the Protein Data Bank (PDB IDs: 3G7B and 3T0T).[2]

Visualizing the Workflow

Diagrams illustrating experimental and computational workflows provide a clear and concise understanding of the research process.

experimental_workflow cluster_synthesis Synthesis of 3-Acyl-6-bromoindole Derivatives cluster_antifungal_assay Antifungal Activity Evaluation cluster_docking Molecular Docking start 6-bromoindole + Anhydride reagents Y(OTf)3, [BMI]BF4 Microwave Irradiation start->reagents product 3-Acyl-6-bromoindole Derivatives reagents->product mycelial_growth Mycelial Growth Inhibition Assay product->mycelial_growth conidial_germination Conidial Germination Inhibition Assay product->conidial_germination docking_study Docking against SDH and MfCat2 product->docking_study

Caption: Experimental workflow for the synthesis and evaluation of 3-acyl-6-bromoindole derivatives.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Prepare Protein Structure (e.g., remove water, add hydrogens) grid_gen Define Binding Site & Generate Docking Grid protein_prep->grid_gen ligand_prep Prepare Ligand Structures (3D generation, energy minimization) docking Perform Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking scoring Analyze Docking Scores & Binding Energies docking->scoring interaction Visualize and Analyze Binding Interactions scoring->interaction

Caption: A generalized workflow for molecular docking studies.

References

The Efficacy of 6-Bromoindole-3-carbaldehyde as a Versatile Drug Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a critical step in the synthesis of novel therapeutic agents. Among the myriad of heterocyclic compounds, the indole nucleus stands out for its prevalence in biologically active molecules. This guide provides a comprehensive comparison of 6-bromoindole-3-carbaldehyde as a drug precursor against its non-halogenated and alternatively halogenated counterparts, supported by experimental data and detailed protocols.

This compound is a versatile building block in medicinal chemistry, offering a unique combination of reactivity and structural features that make it an attractive starting point for the synthesis of a wide array of bioactive compounds.[1] Its potential applications span various therapeutic areas, including the development of antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[2] The presence of the bromine atom at the C6 position and the aldehyde group at the C3 position provides two reactive sites for further molecular elaboration, allowing for the creation of diverse chemical libraries.

Comparative Analysis of Biological Activity

The introduction of a halogen atom, such as bromine, onto the indole ring can significantly influence the physicochemical properties and biological activity of the resulting derivatives. The bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to drug-receptor binding. This section compares the efficacy of derivatives synthesized from this compound with those from indole-3-carbaldehyde and 5-bromoindole-3-carbaldehyde.

Anticancer Activity

The indole scaffold is a common feature in many anticancer drugs. While direct comparative studies are limited, the available data suggests that halogenation can enhance cytotoxic activity. Derivatives of 5-bromoindole, a close structural isomer of 6-bromoindole, have shown potent cytotoxic effects against various cancer cell lines.[3][4] For instance, certain 5-bromoindole derivatives have demonstrated significant activity against human lymphoma and breast cancer cell lines.[5]

Table 1: Comparative Anticancer Activity of Indole Derivatives (IC₅₀ in µM)

Precursor ScaffoldDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
5-BromoindoleIsatinU937 (Human lymphoma)4.4[5]
5-BromoindoleIsatinHL-60 (Human leukemia)3.9[5]
Indole-3-carbaldehydeThiosemicarbazoneA549 (Lung)11.5[4]
Indole-3-carbaldehydeThiosemicarbazoneHepG-2 (Liver)35.3[4]
6-Substituted Indole1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-7 (Breast)2.94[6]
6-Substituted Indole1-(3,4,5-trimethoxyphenyl)-1H-indoleA549 (Lung)6.30[6]

Note: Data is collated from different studies and direct comparison should be made with caution due to varying experimental conditions.

The following diagram illustrates a general workflow for screening the anticancer activity of newly synthesized indole derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies Precursor This compound Reaction Chemical Synthesis (e.g., Chalcone Synthesis) Precursor->Reaction Derivative Novel Indole Derivative Reaction->Derivative MTT MTT Assay on Cancer Cell Lines Derivative->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot (Protein Expression) IC50->WesternBlot nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB p_IkB p-IκB (Degradation) IkB->p_IkB Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) Nucleus->Transcription activates Bromoindole 6-Bromoindole Derivative Bromoindole->IKK inhibits mic_workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Test Compound in Broth prepare_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

References

A Comparative Guide to the Synthesis of 6-Bromoindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Bromoindole-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals and bioactive molecules, can be achieved through several established methods. This guide provides a comprehensive comparison of the most common synthetic routes, including the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction. The objective is to offer a clear, data-driven overview to aid in method selection based on factors such as yield, purity, and reaction conditions.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound is critical and depends on the desired scale, available resources, and tolerance for potential side products. The Vilsmeier-Haack reaction is often the preferred method due to its high efficiency and yields.[1] The Duff reaction presents a viable alternative, particularly for substrates sensitive to the reagents used in the Vilsmeier-Haack protocol.[2] The Reimer-Tiemann reaction, while a classic method for formylation, is generally less efficient for indoles and can lead to the formation of byproducts.[1][3]

A two-step approach, involving the bromination of indole followed by formylation, is also a common strategy. Greener bromination techniques have been developed to mitigate the environmental impact of traditional methods.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound.

Synthesis MethodKey ReagentsTypical Yield (%)Reaction TimePurity (%)Key AdvantagesDisadvantages
Vilsmeier-Haack Reaction POCl₃, DMF93 - 965 - 8 hours>95High yield, one-pot synthesisUse of hazardous reagents (POCl₃)
Duff Reaction (modified) HMTA, TFA, TMSCl65 - 74Not specifiedNot specifiedSuitable for sensitive substratesGenerally lower yields than Vilsmeier-Haack
Reimer-Tiemann Reaction CHCl₃, NaOHGenerally low for indolesNot specifiedNot specifiedAvoids acidic conditionsLow yields, potential for byproducts
Two-Step: Greener Bromination + Formylation Oxone, KBr then POCl₃, DMF~70 (for bromination step)Not specified>95 (for bromination step)Environmentally friendlier brominationTwo separate reaction steps required

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are protocols for the key methods discussed.

Vilsmeier-Haack Reaction: One-Pot Synthesis

This protocol is adapted from a patented high-yield synthesis method.

Materials:

  • 5-bromo-2-methylaniline

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous DMF at 0-5 °C with stirring for 30 minutes.

  • In a separate flask, dissolve 5-bromo-2-methylaniline in anhydrous DMF.

  • Slowly add the prepared Vilsmeier reagent dropwise to the 5-bromo-2-methylaniline solution at 0-5 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Heat the reaction mixture to 85 °C and maintain for 5 hours.

  • After the reaction is complete, cool the mixture and add saturated sodium carbonate solution until the solution is basic, resulting in the precipitation of a yellow solid.

  • Filter the solid, wash with water, and dry to obtain this compound.

Duff Reaction (General Protocol)

Materials:

  • 6-Bromoindole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve 6-bromoindole and HMTA in TFA.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Heat the resulting mixture to hydrolyze the intermediate.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reimer-Tiemann Reaction (General Protocol for Indoles)

This is a general procedure and may require optimization for 6-bromoindole.

Materials:

  • 6-Bromoindole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dilute sulfuric acid

Procedure:

  • Dissolve 6-bromoindole in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add chloroform to the reaction mixture.

  • Continue heating and stirring for several hours.

  • After the reaction, remove the excess chloroform by distillation.

  • Acidify the remaining aqueous solution with dilute sulfuric acid.

  • Steam distill the mixture to isolate the product.

  • Extract the distillate with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the synthesis methods and the reaction mechanism of the Vilsmeier-Haack reaction.

Synthesis_Comparison Comparison of Synthesis Routes for this compound cluster_start Starting Material cluster_methods Formylation Methods cluster_product Product 6-Bromoindole 6-Bromoindole Vilsmeier-Haack Vilsmeier-Haack 6-Bromoindole->Vilsmeier-Haack POCl3, DMF Yield: 93-96% Duff Reaction Duff Reaction 6-Bromoindole->Duff Reaction HMTA, TFA Yield: 65-74% Reimer-Tiemann Reimer-Tiemann 6-Bromoindole->Reimer-Tiemann CHCl3, NaOH Yield: Low This compound This compound Vilsmeier-Haack->this compound Duff Reaction->this compound Reimer-Tiemann->this compound Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Electrophilic Attack Electrophilic Attack Vilsmeier Reagent->Electrophilic Attack 6-Bromoindole 6-Bromoindole 6-Bromoindole->Electrophilic Attack Iminium Intermediate Iminium Intermediate Electrophilic Attack->Iminium Intermediate Hydrolysis Hydrolysis Iminium Intermediate->Hydrolysis Product This compound Hydrolysis->Product

References

Safety Operating Guide

Safe Disposal of 6-Bromoindole-3-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 6-Bromoindole-3-carbaldehyde are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in accordance with safety regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Adherence to strict safety protocols is mandatory when handling this chemical for disposal.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[1][2][5]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially if dust is generated.[2][5]

  • Lab Coat: A standard laboratory coat to protect from skin contact.[1]

Quantitative Safety Data Summary

PropertyValueSource
Molecular Formula C₉H₆BrNO[2][6]
Molecular Weight 224.05 g/mol [2][6]
Appearance Solid[2][5]
Melting Point 202-206 °C[2][5]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3[2][5]
Storage Class 11 (Combustible Solids)[2][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste and transfer it to a licensed waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal:

  • Waste Collection:

    • Carefully sweep up any solid this compound waste using a brush and dustpan. Avoid creating dust.[1] For residual amounts, a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone) can be used to wipe surfaces.

    • Place the collected solid waste and any contaminated materials (e.g., weigh boats, contaminated gloves, wipes) into a designated hazardous waste container.

  • Container Selection and Labeling:

    • Use a clearly labeled, sealable, and chemically compatible container for waste accumulation. A high-density polyethylene (HDPE) container is a suitable choice.

    • The label on the waste container must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Harmful," "Irritant").

      • The accumulation start date.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.[1][4]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and reducing agents.[1]

    • Keep the container tightly closed except when adding waste.[1][4]

  • Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

    • Follow all institutional and local regulations for hazardous waste manifest and handover procedures. The final disposal will likely involve incineration at a permitted facility.

Disposal Workflow Diagram

cluster_0 Preparation cluster_1 Collection cluster_2 Packaging & Storage cluster_3 Final Disposal A Don Personal Protective Equipment (PPE) B Identify and Segregate This compound Waste A->B C Carefully sweep solid waste into a designated container B->C D Place contaminated materials (gloves, wipes) in the same container C->D E Securely seal the hazardous waste container D->E F Label container with 'Hazardous Waste', chemical name, and hazards E->F G Store in a designated, ventilated waste accumulation area F->G H Contact Environmental Health & Safety (EHS) or a licensed disposal contractor G->H I Arrange for pickup and transport to an approved waste disposal plant H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromoindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromoindole-3-carbaldehyde. Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to mitigate risks. The primary hazards include skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all stages of handling.

The following table summarizes the required PPE for various operations involving this compound:

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Receiving and Storage General Laboratory VentilationNitrile GlovesSafety Glasses with Side ShieldsNot generally requiredLaboratory Coat
Weighing and Aliquoting Chemical Fume Hood or Ventilated Balance EnclosureNitrile Gloves (double-gloving recommended)Chemical Splash Goggles and Face ShieldNIOSH-approved N95 (or equivalent) filtering facepiece respiratorLaboratory Coat (disposable recommended)
Use in Reaction Chemical Fume HoodNitrile GlovesChemical Splash Goggles and Face ShieldNot required if handled exclusively within a fume hoodLaboratory Coat
Spill Cleanup Chemical Fume Hood (if feasible)Heavy-duty Nitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldNIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate pre-filterChemical-resistant Apron or Suit over Laboratory Coat
Waste Disposal General Laboratory VentilationNitrile GlovesSafety Glasses with Side ShieldsNot generally requiredLaboratory Coat

Operational Plan: A Step-by-Step Guide

This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, implement spill cleanup procedures immediately.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly designated for hazardous chemicals.

Weighing and Aliquoting

This operation presents a high risk of aerosolization and exposure. Therefore, stringent controls are necessary.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the weighing area within a certified chemical fume hood or a ventilated balance enclosure.

    • Cover the work surface with disposable bench paper.

    • Have all necessary equipment (spatulas, weigh boats, pre-labeled receiving containers) readily available to minimize time and movement.

  • Weighing:

    • Gently open the container, avoiding any sudden movements that could create dust.

    • Use a dedicated, clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid pouring the powder directly from the container.

    • Close the primary container immediately after extracting the required amount.

    • Transfer the weighed powder to the pre-labeled secondary container within the fume hood.

  • Decontamination:

    • Carefully clean the spatula with a solvent-moistened wipe.

    • Dispose of the weigh boat, bench paper, and any contaminated wipes into a designated halogenated waste container.

    • Wipe down the work surface within the fume hood.

Use in Reaction
  • Setup: All manipulations involving the addition of this compound to a reaction mixture must be performed in a chemical fume hood.

  • Addition:

    • If adding the solid directly, do so slowly and carefully to prevent dust generation.

    • If dissolving in a solvent first, add the solvent to the solid to minimize splashing.

  • Monitoring: Keep the reaction vessel closed to the extent possible throughout the experiment.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained in spill cleanup, evacuate the laboratory and contact your institution's emergency response team.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.

  • Containment and Cleanup:

    • Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[4][6]

    • For larger spills, create a dike around the spill using an inert absorbent material.

    • Carefully scoop the absorbed material and contaminated paper towels into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.

    • Dispose of all cleanup materials as halogenated hazardous waste.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste (contaminated gloves, wipes, weigh boats, etc.) in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

    • Collect all liquid waste (reaction residues, cleaning solvents) in a separate, clearly labeled, sealed container for "Halogenated Organic Liquid Waste."

    • Do not mix halogenated waste with non-halogenated waste streams.[2][4][5][7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

  • Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Designated Area Inspect->Store Container OK Spill Spill Occurs? Inspect->Spill Damaged Container Weigh Weigh in Fume Hood Store->Weigh Use Use in Reaction Weigh->Use Weigh->Spill Exposure Exposure Occurs? Weigh->Exposure Segregate Segregate Halogenated Waste Use->Segregate Use->Spill Use->Exposure Dispose Dispose via EHS Segregate->Dispose SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup Yes ExposureResponse Follow Exposure Response Protocol Exposure->ExposureResponse Yes SpillCleanup->Segregate ExposureResponse->Use Seek Medical Attention

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.